Cefepime
描述
Structure
2D Structure
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFLCNVBZFFHBT-ZKDACBOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873208 | |
| Record name | Cefepime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefepime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.73e-02 g/L | |
| Record name | Cefepime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefepime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88040-23-7 | |
| Record name | Cefepime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88040-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefepime [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088040237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefepime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefepime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFEPIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807PW4VQE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefepime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150ºC | |
| Record name | Cefepime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefepime Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefepime is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-negative bacteria, including multi-drug resistant strains. Its efficacy is attributed to a multi-faceted mechanism of action that includes rapid penetration of the bacterial outer membrane, high affinity for essential penicillin-binding proteins (PBPs), and enhanced stability against hydrolysis by many β-lactamases. This technical guide provides a detailed examination of these core mechanisms, supported by quantitative data, comprehensive experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals in the field of antimicrobial agents.
Introduction
This compound is a vital therapeutic option for treating severe bacterial infections caused by a wide range of Gram-negative pathogens.[1] As a member of the β-lactam class of antibiotics, its primary mode of action is the disruption of bacterial cell wall synthesis.[1] This guide will delve into the specific molecular interactions and cellular processes that define this compound's potent bactericidal activity against Gram-negative organisms.
Core Mechanism of Action: A Three-Pronged Approach
The efficacy of this compound against Gram-negative bacteria can be understood through three critical stages: translocation across the outer membrane, inhibition of essential penicillin-binding proteins, and evasion of bacterial resistance mechanisms, primarily β-lactamases.
Translocation Across the Gram-negative Outer Membrane
A key feature of this compound is its zwitterionic structure, which facilitates its rapid penetration through the porin channels of the Gram-negative outer membrane.[2] This property allows for a higher concentration of the antibiotic to reach its periplasmic targets compared to other cephalosporins.[2]
Inhibition of Penicillin-Binding Proteins (PBPs)
Once in the periplasmic space, this compound covalently binds to and inactivates essential PBPs.[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death. This compound exhibits a strong affinity for multiple PBPs, including PBP2 and PBP3, in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Stability Against β-Lactamases
Many Gram-negative bacteria produce β-lactamase enzymes that can hydrolyze and inactivate β-lactam antibiotics. This compound demonstrates increased stability against many common plasmid- and chromosomally-mediated β-lactamases compared to third-generation cephalosporins. This stability allows this compound to remain active against a broader range of pathogens.
Quantitative Data
Penicillin-Binding Protein (PBP) Affinity
The binding affinity of this compound to various PBPs is a key determinant of its antibacterial activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity.
Table 1: this compound IC50 Values (µg/mL) for PBPs in Escherichia coli and Pseudomonas aeruginosa
| Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |
| Escherichia coli K-12 | >25 | >25 | 0.5 | 0.05 | >25 |
| Pseudomonas aeruginosa SC8329 | 0.06 | 0.31 | >25 | <0.0025 | >25 |
Data sourced from Pucci et al. (1991) and Davies et al. (2008). Note that methodologies and specific strains may vary between studies.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.
Table 2: this compound MIC Range, MIC50, and MIC90 (µg/mL) for Selected Gram-negative Bacteria
| Organism | MIC Range | MIC50 | MIC90 |
| Pseudomonas aeruginosa | 0.75 - 96 | 3 | 16 |
| Escherichia coli | ≤0.03 - >32 | 0.06 | 0.12 |
Data for P. aeruginosa sourced from Ambrose et al. (2007). Data for E. coli represents a general distribution and can vary significantly based on resistance mechanisms.
Experimental Protocols
Determination of PBP Binding Affinity (Competitive Assay with Radiolabeled Penicillin)
This protocol outlines a method to determine the IC50 of this compound for specific PBPs.
1. Membrane Preparation: a. Grow the bacterial strain of interest to mid-log phase and harvest by centrifugation. b. Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5). c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Centrifuge the lysate at low speed to remove intact cells and debris. e. Pellet the membrane fraction from the supernatant by ultracentrifugation. f. Resuspend the membrane pellet in buffer and store at -70°C.
2. Competition Assay: a. In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for 10 minutes at 30°C. b. Add a saturating concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin) to each tube and incubate for an additional 10 minutes. c. Stop the reaction by adding an excess of cold (unlabeled) penicillin G and placing the tubes on ice.
3. Detection and Analysis: a. Separate the membrane proteins by SDS-PAGE. b. Perform fluorography by soaking the gel in a scintillant, drying it, and exposing it to X-ray film at -70°C. c. Develop the film and quantify the density of the PBP bands using densitometry. d. The IC50 is the concentration of this compound that reduces the binding of the radiolabeled penicillin to a specific PBP by 50%.
Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)
This protocol is based on EUCAST and CLSI guidelines.
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.
2. Inoculum Preparation: a. From a fresh agar plate, select several colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a cell pellet). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
β-Lactamase Stability Assay (Nitrocefin-Based Assay)
This colorimetric assay measures the rate of this compound hydrolysis by β-lactamases.
1. Reagent Preparation: a. Prepare a solution of the chromogenic cephalosporin, nitrocefin, in a suitable buffer (e.g., phosphate buffer, pH 7.0). Nitrocefin is yellow in its intact form and turns red upon hydrolysis. b. Prepare a solution of the purified β-lactamase enzyme or a crude bacterial lysate. c. Prepare solutions of this compound at various concentrations.
2. Assay Procedure: a. In a 96-well plate, add the β-lactamase solution and the this compound solution (as the inhibitor). b. Initiate the reaction by adding the nitrocefin solution to each well. c. Immediately measure the absorbance at 490 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
3. Data Analysis: a. The rate of nitrocefin hydrolysis is determined by the change in absorbance over time. b. Compare the hydrolysis rate in the presence and absence of this compound to determine the extent of inhibition and thus the stability of this compound to the specific β-lactamase. A slower rate of color change in the presence of this compound indicates greater stability.
Conclusion
The potent bactericidal activity of this compound against Gram-negative bacteria is a result of its optimized chemical structure, which allows for efficient penetration of the outer membrane, high-affinity binding to multiple essential PBPs, and notable stability against many β-lactamases. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for the continued development of novel antimicrobial strategies and for optimizing the clinical use of this important antibiotic.
References
Cefepime: A Comprehensive Technical Guide on its Chemical Structure and Stability
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its clinical efficacy is intrinsically linked to its chemical structure and stability, which dictates its mechanism of action, pharmacokinetic profile, and potential degradation pathways. This technical guide provides a detailed overview of the chemical properties and stability of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is a semi-synthetic, beta-lactamase-resistant cephalosporin.[4] Its chemical structure is characterized by a cephem nucleus, which is fundamental to its antibacterial activity.
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]
Molecular Formula: C₁₉H₂₄N₆O₅S₂
Molecular Weight: 480.56 g/mol
The key structural features of this compound include:
-
A beta-lactam ring fused to a dihydrothiazine ring, forming the core cephem structure.
-
An aminothiazolyl methoxyiminoacetyl side chain at position 7, which enhances its antibacterial spectrum.
-
A positively charged N-methylpyrrolidine group at position 3, which contributes to its potent anti-pseudomonal activity and its ability to penetrate the outer membrane of Gram-negative bacteria.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding of this compound to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. The inactivation of these enzymes leads to a defective cell wall, resulting in cell lysis and bacterial death. This compound's structure provides it with high stability against many plasmid- and chromosome-mediated beta-lactamases, enzymes that can degrade other cephalosporins.
Stability Profile
The stability of this compound is a critical factor for its formulation, storage, and clinical administration. Its degradation is influenced by several factors, including temperature, pH, and light.
Temperature Stability
This compound's stability is highly dependent on temperature. As the temperature increases, the rate of degradation accelerates.
| Temperature | Storage Time | Remaining this compound (%) | Reference |
| 4°C (Refrigerator) | 7 days | >90% | |
| 4°C (Refrigerator) | 2 weeks | 90.5% | |
| 23°C (Room Temp) | 48 hours | >90% (with metronidazole 500 mg) | |
| 23°C (Room Temp) | 72 hours | >90% (with metronidazole 1500 mg) | |
| 25°C (Room Temp) | 24 hours | >90% | |
| 30°C | 14 hours | ~90% | |
| 37°C | <10 hours | <90% | |
| 45°C | 2 hours | >90% |
pH Stability
The pH of the solution significantly impacts this compound's stability. The maximum stability is observed in the pH range of 4 to 6. Outside this range, particularly at higher pH values, degradation is accelerated. The degradation of this compound can lead to the formation of alkaline products, which can further increase the rate of its own degradation.
Photostability
This compound solutions should be protected from light. Exposure to UV radiation has a destructive impact on the stability of this compound, with complete degradation observed after 2 hours of exposure in one study.
Degradation Pathways
The degradation of this compound primarily involves two main pathways:
-
Opening of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics and results in the loss of antibacterial activity.
-
Cleavage of the N-methylpyrrolidine side chain (R2 side chain): This cleavage also contributes to the degradation of the molecule.
Mass spectrometry data suggests that the opening of the cephem (β-lactam) ring occurs before the cleavage of the N-methylpyrrolidine side chain. The degradation products of this compound do not exhibit significant antibacterial activity.
Experimental Protocols
The stability of this compound is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method.
Stability-Indicating RP-HPLC Method for this compound
This section outlines a typical experimental protocol for determining the stability of this compound.
Objective: To quantify the concentration of this compound and its degradation products over time under various stress conditions.
Materials and Equipment:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Acetate buffer
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers/water baths
Experimental Workflow:
Procedure:
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., HPLC grade water) to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.
-
Preparation of Sample Solutions: Reconstitute this compound for injection with a known volume of a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, or 5% dextrose) to achieve the desired concentration.
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Treat the this compound solution with 0.1N HCl and 0.1N NaOH, respectively, and heat at a specified temperature (e.g., 70°C) for a defined period. Neutralize the solutions before analysis.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 45°C, 60°C).
-
Photodegradation: Expose the this compound solution to UV light.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (e.g., 75:20:05 v/v/v) with the pH adjusted to 5.1.
-
Stationary Phase: C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 212 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area of this compound and any degradation products.
-
Data Evaluation: Calculate the percentage of remaining this compound at each time point under each stress condition. A decrease in the drug concentration by more than 10% from the initial concentration is typically considered unstable.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and stability of this compound. A thorough understanding of these properties is essential for the development of stable formulations, the establishment of appropriate storage and handling procedures, and the optimization of its clinical use to ensure patient safety and therapeutic efficacy. The provided experimental protocols and diagrams serve as valuable resources for researchers and professionals in the pharmaceutical sciences.
References
An In-depth Technical Guide to the Spectrum of Activity for Cefepime Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed to be more resistant to hydrolysis by many chromosomally and plasmid-mediated beta-lactamases, this compound has been a cornerstone in the empirical treatment of serious infections, particularly in hospitalized patients.[1][3][4] Its unique zwitterionic structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria, contributing to its potent activity. This guide provides a comprehensive overview of this compound's in-vitro activity against a wide range of clinical isolates, details the standard experimental protocols for susceptibility testing, and illustrates its mechanism of action and the pathways of bacterial resistance.
In-Vitro Spectrum of Activity
The antimicrobial efficacy of this compound has been extensively evaluated against numerous clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, which quantifies the in-vitro potency of an antibiotic against a specific microorganism.
Gram-Negative Bacteria
This compound demonstrates robust activity against a wide array of Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It is notably stable against common beta-lactamases, such as AmpC cephalosporinases, which can inactivate third-generation cephalosporins.
Table 1: In-Vitro Activity of this compound against Key Gram-Negative Clinical Isolates
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |
|---|---|---|---|---|---|
| Enterobacteriaceae (Overall) | 22,860 | - | 0.25 | 99.5% | |
| Escherichia coli (ESBL-producing) | - | - | - | 93.8% | |
| Klebsiella pneumoniae | - | - | - | - | |
| Klebsiella spp. (ESBL-producing) | - | - | - | 92.5% | |
| Enterobacter spp. | - | - | ≤1.0 | - | |
| Proteus mirabilis | - | ≤0.06 | ≤0.12 | - | |
| Pseudomonas aeruginosa | - | - | - | 85.2% | |
| Acinetobacter spp. | - | 16 | 16 | - |
| Haemophilus influenzae | - | 0.03 | - | - | |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages are based on CLSI/EUCAST breakpoints applicable at the time of the study.
Gram-Positive Bacteria
This compound is also active against many Gram-positive cocci. Its efficacy is particularly notable against methicillin-susceptible staphylococci and various streptococcal species. However, it lacks clinically relevant activity against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.
Table 2: In-Vitro Activity of this compound against Key Gram-Positive Clinical Isolates
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |
|---|---|---|---|---|---|
| Staphylococcus aureus (Methicillin-Susceptible) | - | - | 4.0 | 100% | |
| Staphylococcus aureus (Methicillin-Resistant) | - | - | >64 | - | |
| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | - | - | - | - | |
| Coagulase-Negative Staphylococci (Methicillin-Resistant) | - | 2.0-128 (Range) | - | - | |
| Streptococcus pneumoniae | - | 0.25 | 1.0 | 97.4% | |
| Streptococci (Groups A, C, G) | - | 0.03 | 0.25 | - |
| Enterococci | - | - | ≥32 | - | |
Anaerobic Bacteria
This compound's activity against anaerobic bacteria is limited. While it shows effectiveness against some species like Clostridium perfringens, it is generally not active against the Bacteroides fragilis group.
Experimental Protocols for Susceptibility Testing
The determination of this compound's in-vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are globally recognized.
Broth Microdilution Method (CLSI M07)
The reference method for determining the Minimum Inhibitory Concentration (MIC) is broth microdilution. This quantitative method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Methodology:
-
Preparation of Antimicrobial Agent: this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations. These dilutions are dispensed into the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism. A growth control (no antibiotic) and a sterility control (no bacteria) are included for quality assurance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Multicenter study of the in vitro activity of this compound in comparison with five other broad-spectrum antibiotics against clinical isolates of Gram-positive and Gram-negative bacteria from hospitalized patients in Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of this compound with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Cefepime's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins.[1][2] Its bactericidal action is primarily achieved through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3] PBPs play a crucial role in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall that maintains cellular integrity.[4] By binding to and inactivating these enzymes, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death. This technical guide provides an in-depth analysis of this compound's binding affinity for various PBPs across key bacterial species, details the experimental methodologies used for these determinations, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound to different PBPs is a critical determinant of its antibacterial efficacy and spectrum of activity. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. The following tables summarize the IC50 values of this compound for PBPs in several clinically significant bacterial species.
Table 1: this compound Binding Affinity (IC50) for Escherichia coli PBPs
| PBP Target | E. coli K-12 IC50 (µg/mL) | E. coli MC4100 IC50 (µg/mL) |
| PBP1a | 1.5 | - |
| PBP1b | 1.5 | - |
| PBP2 | 0.25 | ≤0.6 |
| PBP3 | 0.03 | ≤0.5 |
| PBP4 | 16 | - |
| PBP5/6 | - | >32 |
Table 2: this compound Binding Affinity (IC50) for Pseudomonas aeruginosa PBPs
| PBP Target | P. aeruginosa SC8329 IC50 (µg/mL) | P. aeruginosa PAO1 IC50 (µg/mL) |
| PBP1a | - | - |
| PBP1b | - | - |
| PBP2 | >25 | >24 |
| PBP3 | <0.0025 | 0.3 |
| PBP4 | - | 3 |
| PBP5/6 | - | >32 |
Table 3: this compound Binding Affinity (IC50) for Staphylococcus aureus PBPs
| PBP Target | Methicillin-Susceptible S. aureus (MSSA) IC50 (µg/mL) |
| PBP1 | - |
| PBP2 | Selectively targeted |
| PBP3 | Selectively targeted |
| PBP4 | - |
Table 4: this compound Binding Affinity for other clinically relevant bacteria
| Bacterial Species | PBP Target | IC50 (µg/mL) |
| Enterococcus faecalis | PBP 1 & 4 | Low affinity |
| Enterococcus faecium | PBP 5 & 6 | Low affinity |
| Enterococcus avium | Multiple PBPs | Low affinity |
Note: A study on Enterococcus species indicated that several PBPs in E. faecalis, E. faecium, and E. avium have low binding affinities for this compound, which may contribute to reduced susceptibility.
Mechanism of Action: PBP Inhibition
This compound, like other β-lactam antibiotics, acts as a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, leading to the acylation of a critical serine residue within the enzyme's active site. This covalent modification is essentially irreversible and inactivates the PBP, preventing it from carrying out its essential transpeptidation function in cell wall synthesis. The inhibition of multiple PBPs disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis and death.
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
The determination of this compound's binding affinity to PBPs is primarily achieved through competitive binding assays. These assays measure the ability of unlabeled this compound to compete with a labeled penicillin probe for binding to PBPs.
Competitive Binding Assay with Radiolabeled Penicillin
This traditional method utilizes a radiolabeled penicillin, such as [3H]benzylpenicillin, to quantify the binding affinity of unlabeled β-lactam antibiotics.
a. Bacterial Membrane Preparation:
-
Bacterial cultures are grown to the mid-logarithmic phase and harvested by centrifugation.
-
The cell pellet is washed and resuspended in a suitable buffer.
-
Cells are lysed using methods like sonication or a French press to release cellular contents.
-
The cell lysate is subjected to differential centrifugation to isolate the membrane fraction containing the PBPs.
-
The membrane preparation is washed and stored at -70°C.
b. Competition Assay:
-
A fixed amount of the bacterial membrane preparation is pre-incubated with varying concentrations of unlabeled this compound for a specified duration at a controlled temperature.
-
A constant concentration of radiolabeled penicillin is then added to the mixture and incubated to allow binding to the available (unoccupied) PBPs.
-
The binding reaction is terminated, and the PBP-penicillin complexes are separated from unbound radiolabeled penicillin, often by SDS-PAGE.
c. Detection and Data Analysis:
-
The radiolabeled PBPs are visualized by fluorography of the polyacrylamide gel.
-
The intensity of the radioactive bands corresponding to each PBP is quantified using a densitometer.
-
The percentage of radiolabeled penicillin binding at each this compound concentration is calculated relative to a control sample without this compound.
-
The IC50 value is determined by plotting the percentage of binding against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Competitive Binding Assay with Fluorescent Penicillin (BOCILLIN™ FL)
This method offers a non-radioactive alternative and often provides higher throughput. It employs a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.
a. Membrane Preparation: The protocol for bacterial membrane preparation is similar to that described for the radiolabeled assay.
b. Competition Assay:
-
Bacterial membrane preparations are incubated with a range of this compound concentrations.
-
A fixed concentration of BOCILLIN™ FL is added, and the mixture is incubated to allow the fluorescent probe to bind to any PBPs not inhibited by this compound.
-
The reaction is stopped by the addition of SDS-PAGE sample buffer.
c. Detection and Data Analysis:
-
The membrane proteins are separated by SDS-PAGE.
-
The fluorescently labeled PBPs are visualized in the gel using a fluorescence imager.
-
The fluorescence intensity of each PBP band is quantified.
-
The IC50 value is calculated in the same manner as the radiolabeled assay by plotting the inhibition of fluorescent probe binding against the this compound concentration.
References
In Vitro Activity of Cefepime Against ESBL-Producing Enterobacteriaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge to antimicrobial therapy. Cefepime, a fourth-generation cephalosporin, has been considered a potential treatment option due to its relative stability against some β-lactamases. This technical guide provides an in-depth analysis of the in vitro activity of this compound against these challenging pathogens, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of resistance.
Data Summary: this compound In Vitro Activity
The in vitro efficacy of this compound against ESBL-producing Enterobacteriaceae is variable and influenced by the specific ESBL enzyme, the bacterial species, and the susceptibility breakpoints used for interpretation. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.
Table 1: this compound MIC Distribution for ESBL-Producing Enterobacteriaceae
| Organism | Study Reference (if available) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Hamada et al., 2015 | - | >64 |
| Klebsiella pneumoniae | Hamada et al., 2015 | - | >64 |
| Enterobacter cloacae | [1] | - | 64 |
| ESBL-producing Enterobacteriaceae | [2] | - | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: this compound Susceptibility Rates for ESBL-Producing Enterobacteriaceae
| Organism | Breakpoint Criteria (µg/mL) | Susceptibility Rate (%) | Study Reference |
| Escherichia coli | ≤2 (CLSI 2014) | 9 | Hamada et al., 2015 |
| Klebsiella pneumoniae | ≤2 (CLSI 2014) | 19 | Hamada et al., 2015 |
| Enterobacter spp. | - | - | - |
| Ceftriaxone non-susceptible Enterobacteriaceae | ≤8 (CLSI 2013) | 79 | [3][4] |
| Ceftriaxone non-susceptible Enterobacteriaceae | ≤2 (CLSI 2014) | 66 | [3] |
| ESBL-producing Enterobacteriaceae | ≤8 (CLSI 2011) | 78.8 | |
| ESBL-producing E. coli and K. pneumoniae | - | 4.3 - 15.1 |
The data clearly indicate that a significant portion of ESBL-producing isolates exhibit elevated MICs to this compound, often falling into the non-susceptible range based on current clinical breakpoints. The revision of breakpoints by organizations like the Clinical and Laboratory Standards Institute (CLSI) has further impacted the reported susceptibility rates.
The Advent of Novel this compound Combinations
To counteract the hydrolytic activity of ESBLs, this compound has been combined with β-lactamase inhibitors. These combinations have shown promising in vitro activity.
Table 3: In Vitro Activity of this compound-β-Lactamase Inhibitor Combinations Against ESBL-Producing Enterobacteriaceae
| Combination | Organism Set | MIC50 (µg/mL) | MIC90 (µg/mL) | Study Reference |
| This compound-Zidebactam | ESBL-positive E. coli | 0.12 | 0.25 | |
| This compound-Zidebactam | ESBL-positive Klebsiella spp. | 0.25 | 2 | |
| This compound-Zidebactam | Enterobacteriaceae with CTX-M-15 | 0.25 | 1 | |
| This compound-Zidebactam | Enterobacteriaceae with SHV | 0.12 | 0.25 | |
| This compound-Enmetazobactam | ESBL-producing E. coli | - | 0.12 | |
| This compound-Enmetazobactam | ESBL-producing K. pneumoniae | - | 1 |
These novel combinations demonstrate a significant restoration of this compound's in vitro potency against ESBL-producing isolates.
Experimental Protocols
Accurate determination of in vitro susceptibility is critical. The following are detailed methodologies for key experiments cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for quantitative susceptibility testing.
a. Inoculum Preparation:
-
Select three to five isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC of the test isolates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
c. Incubation and Interpretation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of an isolate to a fixed concentration of an antimicrobial agent.
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for broth microdilution.
b. Plate Inoculation and Disk Application:
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Aseptically apply a this compound disk (typically 30 µg) to the surface of the agar.
c. Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria established by a standards organization (e.g., CLSI).
ESBL Confirmatory Testing
Phenotypic confirmation of ESBL production is crucial for epidemiological and clinical purposes.
a. Phenotypic Confirmatory Disk Diffusion Test (PCDDT):
-
Perform a disk diffusion test as described above.
-
Place a disk of a third-generation cephalosporin (e.g., ceftazidime, cefotaxime) and a disk of the same cephalosporin in combination with clavulanic acid on the inoculated Mueller-Hinton agar plate.
-
An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone is considered a positive test for ESBL production.
b. E-test® ESBL Strip:
-
Inoculate a Mueller-Hinton agar plate as for the disk diffusion method.
-
Apply an E-test® strip containing a gradient of a cephalosporin on one end and the same cephalosporin with clavulanic acid on the other.
-
After incubation, a reduction in the MIC of ≥3 twofold dilutions in the presence of clavulanic acid or the appearance of a "phantom zone" is indicative of ESBL production. A this compound-clavulanate E-test has been shown to be effective in detecting ESBLs, especially in Enterobacter species.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's interaction with ESBL-producing bacteria and the workflows for their in vitro characterization.
Caption: Mechanism of this compound Action and ESBL-Mediated Resistance.
Caption: Broth Microdilution MIC Determination Workflow.
Caption: Logic for Phenotypic ESBL Confirmation Test.
References
- 1. SHV-Type Extended-Spectrum Beta-Lactamase Production Is Associated with Reduced this compound Susceptibility in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchworks.creighton.edu]
- 4. Impact of CLSI and EUCAST this compound breakpoint changes on the susceptibility reporting for Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Fourth-Generation Cephalosporins: A Technical Guide to their Development, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fourth-generation cephalosporins represent a significant milestone in the ongoing battle against bacterial resistance. Emerging in the 1990s, this class of β-lactam antibiotics was specifically engineered to overcome the evolving defense mechanisms of pathogenic bacteria, particularly Gram-negative organisms. Their unique structural features confer a broader spectrum of activity and enhanced stability against many β-lactamases, enzymes that inactivate many previous generations of cephalosporins. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underpinning fourth-generation cephalosporins, with a focus on the seminal compounds Cefepime and Cefpirome.
Discovery and Development: A Strategic Response to Resistance
The development of fourth-generation cephalosporins was a direct response to the increasing prevalence of bacterial resistance to third-generation agents. A key innovation was the strategic modification of the cephalosporin nucleus at the C-3 and C-7 positions. The introduction of a positively charged quaternary ammonium group at the C-3 position creates a zwitterionic structure.[1][2] This dual charge allows for more rapid penetration through the outer membrane of Gram-negative bacteria via porin channels.[3]
Simultaneously, modifications at the C-7 side chain, often incorporating an aminothiazolyl ring and a methoxyimino group, provide steric hindrance that protects the β-lactam ring from hydrolysis by many plasmid and chromosomally mediated β-lactamases.[2] this compound, approved in 1994, is a prominent example of this class and is widely used in clinical practice.[4] Cefpirome is another key member of this generation, also noted for its broad spectrum of activity.
The development process for these antibiotics followed a structured workflow, from initial discovery and lead optimization to rigorous preclinical and clinical testing.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
By acylating the active site of PBPs, fourth-generation cephalosporins block the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone. This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death. This compound has a high affinity for PBP-3 and PBP-1 in Escherichia coli and Pseudomonas aeruginosa, and PBP-2 in E. coli and Enterobacter cloacae.
Mechanisms of Bacterial Resistance
Despite their enhanced stability, resistance to fourth-generation cephalosporins can still emerge through several mechanisms. The primary mechanisms include the production of β-lactamase enzymes that can hydrolyze the β-lactam ring, and alterations in the target PBPs that reduce binding affinity.
-
β-Lactamase Production: While fourth-generation cephalosporins are stable against many common β-lactamases, some extended-spectrum β-lactamases (ESBLs) and carbapenemases can effectively hydrolyze them.
-
PBP Modification: Alterations in the structure of PBPs can decrease the binding affinity of the cephalosporin, rendering it less effective.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport the antibiotic out of the cell, preventing it from reaching its PBP target.
-
Reduced Permeability: Changes in the porin channels of the outer membrane of Gram-negative bacteria can restrict the entry of the antibiotic into the cell.
Quantitative Data
In Vitro Activity
The in vitro activity of fourth-generation cephalosporins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Organism | This compound MIC (µg/mL) | Cefpirome MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 4 | 0.5 - 2 |
| Streptococcus pneumoniae | 0.06 - 1 | ≤0.06 - 1 |
| Escherichia coli | ≤0.06 - 8 | ≤0.12 - 8 |
| Klebsiella pneumoniae | ≤0.06 - 4 | ≤0.12 - 8 |
| Pseudomonas aeruginosa | 1 - 16 | 2 - 32 |
| Enterobacter cloacae | ≤0.06 - 8 | ≤0.12 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic Properties
| Parameter | This compound | Cefpirome |
| Half-life | ~2 hours | ~2 hours |
| Volume of Distribution | 18 - 22 L | 17.7 - 18.7 L |
| Protein Binding | 16 - 20% | 8.2 - 11.7% |
| Elimination | Primarily renal (>80% unchanged in urine) | Primarily renal (~80% unchanged in urine) |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solution of the cephalosporin antibiotic
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Create a serial two-fold dilution of the antibiotic in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Agar Dilution Method for MIC Determination
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solution of the cephalosporin antibiotic
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of molten MHA batches, each containing a specific concentration of the antibiotic.
-
To do this, add a defined volume of the antibiotic stock solution to the molten agar (kept at 45-50°C) to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate with no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum density of approximately 10⁴ CFU per spot.
-
-
Inoculate the Plates:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
-
Synthesis of Fourth-Generation Cephalosporins
The synthesis of fourth-generation cephalosporins is a complex multi-step process. Below is a high-level overview of a common synthetic approach for this compound and Cefpirome, often starting from 7-aminocephalosporanic acid (7-ACA) or a derivative.
General Synthetic Strategy
A common strategy involves the modification of the C-3 and C-7 positions of the cephalosporin core.
-
Modification at C-3: The quaternary ammonium group is introduced at the C-3 position. This can be achieved by reacting a suitable C-3 leaving group (e.g., an acetoxy or chloro group) with the desired tertiary amine (e.g., N-methylpyrrolidine for this compound or 2,3-cyclopentenopyridine for Cefpirome).
-
Modification at C-7: The 7-amino group is acylated with a side chain that confers stability against β-lactamases and broad-spectrum activity. This is often an aminothiazolyl methoxyimino acetyl group, which is typically introduced as an activated ester or acid chloride.
The order of these steps can vary, and protecting groups are often employed to prevent unwanted side reactions.
Example Synthetic Outline for Cefpirome
A representative synthesis of Cefpirome can start from cefotaxime.
-
Substitution at C-3: Cefotaxime is reacted with 2,3-cyclopentenopyridine in the presence of a catalyst (e.g., sodium iodide) to replace the acetoxy group at the C-3 position with the cyclopentenopyridinium moiety.
-
Salt Formation: The resulting Cefpirome free acid is then reacted with an acid, such as sulfuric acid, to form the stable sulfate salt.
Conclusion
The development of fourth-generation cephalosporins marked a significant advancement in antibacterial therapy, providing clinicians with potent weapons against a wide array of Gram-positive and Gram-negative pathogens, including those resistant to earlier generations of antibiotics. Their unique zwitterionic structure and enhanced stability against β-lactamases are testaments to the power of rational drug design. A thorough understanding of their discovery, mechanism of action, and the experimental methodologies used to evaluate them is crucial for the ongoing development of new and effective antimicrobial agents in the face of ever-evolving bacterial resistance.
References
Cefepime's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime, a fourth-generation cephalosporin, is a critical antibiotic in the management of severe bacterial infections. Its efficacy in treating central nervous system (CNS) infections, such as bacterial meningitis, is intrinsically linked to its ability to traverse the formidable blood-brain barrier (BBB). This technical guide provides an in-depth analysis of this compound's penetration into the CNS, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and experimental designs. Understanding the nuances of this compound's journey across the BBB is paramount for optimizing dosing strategies, predicting therapeutic outcomes, and guiding the development of future neuro-active pharmaceuticals.
Quantitative Analysis of this compound's Blood-Brain Barrier Penetration
The penetration of this compound into the cerebrospinal fluid (CSF) is a critical determinant of its efficacy in CNS infections. This penetration is highly variable and is significantly influenced by the integrity of the blood-brain barrier, which is often compromised during inflammation, such as in meningitis.[1] The following tables summarize key quantitative data from various studies, illustrating this compound concentrations in plasma and CSF across different patient populations and conditions.
Table 1: this compound Pharmacokinetics in a Preclinical Rat Model
This table presents data from a study on male Sprague-Dawley rats, providing a baseline understanding of this compound's BBB penetration in a controlled experimental setting.
| Parameter | Plasma (Median, IQR) | CSF (Median, IQR) | CSF/Plasma Penetration (%) |
| Cmax (µg/mL) | 177.8 (169.7 to 236.4) | 6.8 (5.2 to 9.4) | 3% |
| AUC₀₋₂₄ (mg·h/L) | 111.3 (95.7 to 136.5) | 26.3 (16.6 to 43.1) | 19% |
Data sourced from a study in male Sprague-Dawley rats receiving intravenous this compound.
Table 2: this compound Penetration in Human Subjects with Compromised BBB
This table compiles data from studies involving human patients where the BBB is compromised, either due to meningitis or neurosurgical procedures. This reflects a more clinically relevant scenario for the treatment of CNS infections.
| Patient Population | Condition | This compound Dose | CSF Concentration (µg/mL) | CSF/Plasma Ratio (%) | Reference |
| Infants and Children (n=43) | Bacterial Meningitis | 50 mg/kg | 5.7 (at 0.5h), 3.3 (at 8h) | - | [2][3] |
| Adults (n=7) | External Ventricular Drains (uninflamed meninges) | 2 g IV q12h | Variable | 4-34% (based on AUC) | [4] |
| Neurosurgery Patients (n=8) | Ventricular Drainage | 2 g IV | 22.54 ± 14.06 (peak) | 30-214% | [5] |
| Neurosurgery Patients (n=5) | Lumbar Puncture Drainage | 2 g IV | 5.61 ± 3.73 (peak) | 3-114% |
It is evident that inflammation of the meninges and other disruptions to the BBB, such as those caused by neurosurgery, can significantly increase the penetration of this compound into the CSF. However, even with a compromised barrier, the penetration can be highly variable among individuals.
Experimental Protocols
The quantitative data presented above are derived from rigorous experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing future studies.
Protocol 1: Preclinical Assessment in a Rat Model
-
Objective: To define the pharmacokinetics of this compound in plasma and CSF in a healthy animal model.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Surgical implantation of intravenous catheters for drug administration and blood sampling.
-
Implantation of an intracisternal catheter for CSF sampling.
-
Intravenous administration of this compound.
-
Serial collection of plasma and CSF samples over a 24-hour period.
-
Quantification of this compound concentrations in plasma and CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax and AUC, are calculated from the concentration-time data.
-
Protocol 2: Clinical Assessment in Patients with External Ventricular Drains
-
Objective: To assess the CNS penetration of this compound in adult patients with external ventricular drains but without active meningitis.
-
Subjects: Adult patients with external ventricular drains and normal renal function.
-
Procedure:
-
Administration of a standard intravenous dose of this compound (e.g., 2g every 12 hours).
-
Concurrent collection of serial serum and CSF samples after the fourth dose over a single dosing interval.
-
Measurement of this compound concentrations in serum and CSF using high-performance liquid chromatography (HPLC) or LC-MS/MS.
-
Pharmacokinetic modeling (e.g., a two-compartment model) is used to analyze the concentration-time profiles.
-
Calculation of penetration based on the ratio of the area under the curve (AUC) in CSF to that in serum.
-
Visualizing the Dynamics of BBB Penetration
To better illustrate the complex processes and workflows involved in studying this compound's BBB penetration, the following diagrams are provided in the DOT language for Graphviz.
Caption: Preclinical workflow for assessing this compound's BBB penetration in a rat model.
Caption: Potential transport mechanisms for this compound across the BBB.
Factors Influencing this compound's BBB Penetration
Several factors can influence the extent to which this compound crosses the BBB:
-
Meningeal Inflammation: As demonstrated in the quantitative data, inflammation significantly increases the permeability of the BBB, leading to higher CSF concentrations of this compound. This is a crucial factor in the successful treatment of bacterial meningitis.
-
Protein Binding: this compound has low protein binding (approximately 16-19%), which means a larger fraction of the drug is free in the plasma and available to cross the BBB.
-
Molecular Properties: this compound's relatively low molecular weight and moderate lipophilicity contribute to its ability to penetrate the CNS.
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein and organic anion transporters (OATs), which actively pump substances out of the brain. While it is plausible that this compound is a substrate for some of these transporters, which would limit its CNS accumulation, direct evidence for specific transporters is currently limited. The zwitterionic nature of this compound may influence its interaction with these transporters.
-
Renal Function: this compound is primarily eliminated by the kidneys. Impaired renal function can lead to higher plasma concentrations, which may, in turn, increase the amount of drug that crosses the BBB, but also increases the risk of neurotoxicity.
Conclusion and Future Directions
This compound's ability to cross the blood-brain barrier is a complex and multifactorial process. While it is clear that meningeal inflammation significantly enhances its penetration, making it a viable option for treating CNS infections, the variability in penetration among individuals remains a clinical challenge. Further research is warranted to elucidate the specific roles of influx and efflux transporters in modulating this compound's CNS concentrations. A more precise understanding of these mechanisms will enable more accurate pharmacokinetic/pharmacodynamic modeling, leading to optimized dosing regimens that maximize efficacy while minimizing the risk of neurotoxicity. The development of novel in vitro BBB models that more closely mimic the in vivo environment will also be instrumental in advancing our understanding of this compound's journey into the CNS.
References
The Decisive Role of the N-methylpyrrolidine Moiety in Cefepime's Antimicrobial Prowess: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefepime, a fourth-generation cephalosporin, stands as a critical therapeutic agent against a wide spectrum of bacterial pathogens, including multi-drug resistant strains. Its enhanced antibacterial activity and stability are significantly attributed to its unique chemical structure, particularly the presence of a positively charged N-methylpyrrolidine (NMP) moiety at the C-3' position. This technical guide delves into the pivotal role of the NMP group in defining this compound's pharmacological profile. We will explore its influence on the drug's zwitterionic nature, which facilitates rapid penetration through the outer membrane of Gram-negative bacteria via porin channels. Furthermore, this document will elucidate the contribution of the NMP moiety to this compound's stability against hydrolysis by various β-lactamases and its interaction with essential penicillin-binding proteins (PBPs). Through a comprehensive review of available data, detailed experimental protocols, and illustrative diagrams, this guide aims to provide a thorough understanding of the structure-activity relationship conferred by the N-methylpyrrolidine moiety, offering valuable insights for the development of future cephalosporin antibiotics.
Introduction: The Chemical Distinction of this compound
This compound's chemical architecture distinguishes it from its predecessors. The core structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. However, the key to its enhanced properties lies in the substituents at the C-7 and C-3 positions of the cephem nucleus. The C-7 side chain, with its aminothiazolyl and methoxyimino groups, provides a degree of stability against some β-lactamases. Crucially, the C-3' position is adorned with a permanently quaternized N-methylpyrrolidine (NMP) group.[1] This substitution is not merely an incremental modification; it fundamentally alters the physicochemical properties of the molecule, bestowing upon it a zwitterionic character at physiological pH.[2] This dual charge, with a positive charge on the NMP ring and a negative charge on the carboxylate at C-4, is a cornerstone of this compound's potent activity.
The Zwitterionic Advantage: Penetrating the Gram-Negative Fortress
The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. This compound's zwitterionic nature, conferred by the NMP moiety, is instrumental in overcoming this obstacle.[3] This charge balance allows for more efficient passage through the porin channels, which are water-filled protein channels that regulate the influx of small, hydrophilic molecules into the periplasmic space.[4]
Enhanced Permeation through Porin Channels
Studies have demonstrated that zwitterionic cephalosporins, like this compound, exhibit faster penetration rates through the outer membrane of Gram-negative bacteria compared to their anionic counterparts.[2] The positively charged NMP group is thought to interact favorably with the negatively charged residues within the porin channels, facilitating a more rapid diffusion into the periplasm where the target penicillin-binding proteins (PBPs) reside.
Stability in the Face of Resistance: The NMP Moiety and β-Lactamase Evasion
One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. The structural configuration of this compound, including the N-methylpyrrolidine group, contributes to its increased stability against many of these enzymes, particularly the AmpC β-lactamases that are a common cause of resistance in organisms like Enterobacter species. While this compound is a poor inducer of AmpC β-lactamase, its inherent stability allows it to remain effective against many AmpC-producing organisms.
Interaction with Penicillin-Binding Proteins (PBPs)
The ultimate target of this compound, like all β-lactam antibiotics, is the family of penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By acylating the active site of these enzymes, this compound inhibits cell wall synthesis, leading to cell lysis and bacterial death. The N-methylpyrrolidine moiety, as part of the overall molecular structure, influences the binding affinity of this compound to various PBPs.
Quantitative Data Summary
To provide a clear and comparative overview of the N-methylpyrrolidine moiety's impact, the following tables summarize key quantitative data from various studies.
Table 1: Comparative Permeation of Cephalosporins through E. coli Porin Channels
| Antibiotic | Charge at pH 7.4 | Predominant Porin Channel | Permeation Rate (molecules/sec/channel) |
| This compound | Zwitterionic | OmpF & OmpC | ~500 (OmpC), Indifferent between OmpF/OmpC |
| Ceftazidime | Anionic | OmpF | ~1000 (OmpF) vs. ~500 (OmpC) |
| Cefotaxime | Anionic | OmpF & OmpC | Indifferent between OmpF/OmpC |
This table illustrates the efficient permeation of the zwitterionic this compound through both major E. coli porins, in contrast to the OmpF preference of the anionic Ceftazidime.
Table 2: Binding Affinity of this compound for Penicillin-Binding Proteins (PBPs) in E. coli K-12
| PBP | IC50 (µg/mL) of this compound |
| PBP 1a | 1.5 |
| PBP 1b | 0.8 |
| PBP 2 | 0.05 |
| PBP 3 | 0.1 |
| PBP 4 | >100 |
| PBP 5/6 | >100 |
This table highlights this compound's high affinity for the essential PBP 2 and PBP 3 in E. coli, with a notably low IC50 for PBP 2 compared to other cephalosporins.
Table 3: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Ceftazidime against Pseudomonas aeruginosa
| Organism | This compound MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
| Pseudomonas aeruginosa (Susceptible) | ≤ 8 | ≤ 8 |
| Pseudomonas aeruginosa (Intermediate) | 16 | 16 |
| Pseudomonas aeruginosa (Resistant) | ≥ 32 | ≥ 32 |
This table provides a general comparison of MIC breakpoints. In clinical scenarios where an isolate is sensitive to this compound but intermediate to Ceftazidime, this compound is the preferred treatment, underscoring its potent activity which is, in part, attributable to the NMP moiety's contribution to its overall structure and properties.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound analytical standard
-
Sterile saline or broth for dilutions
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in the microtiter plates to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
This compound Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of methanol, acetonitrile, and acetate buffer)
-
This compound analytical standard
-
Aqueous solutions for stability testing (e.g., buffers at various pH values)
-
Incubators or water baths for controlled temperature studies
Procedure:
-
Preparation of this compound Solutions: Prepare solutions of this compound in the desired aqueous media at a known concentration.
-
Incubation: Store the solutions under controlled temperature and pH conditions. Withdraw aliquots at specified time intervals.
-
HPLC Analysis:
-
Set the HPLC system parameters (e.g., flow rate of 1.0 mL/min, detection wavelength of 212 nm).
-
Inject the aliquots into the HPLC system.
-
Record the chromatograms and determine the peak area of the intact this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Degradation kinetics can be determined by plotting the concentration versus time.
Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the IC50 of this compound for specific PBPs.
Materials:
-
Bacterial cell culture
-
Lysis buffer
-
Ultracentrifuge
-
Radio-labeled or fluorescently-labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin FL)
-
This compound analytical standard
-
Scintillation counter or fluorescence detector
-
SDS-PAGE equipment
Procedure:
-
Preparation of Bacterial Membranes: Grow the bacterial culture to mid-log phase, harvest the cells, and lyse them to release the cellular contents. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Competitive Binding:
-
Incubate the isolated membranes with varying concentrations of this compound.
-
Add a fixed concentration of the labeled penicillin to the mixture. This labeled penicillin will compete with this compound for binding to the PBPs.
-
-
Separation and Detection:
-
Separate the membrane proteins using SDS-PAGE.
-
Detect the amount of labeled penicillin bound to each PBP using autoradiography (for radio-labeled penicillin) or fluorescence imaging (for fluorescently-labeled penicillin).
-
-
Data Analysis: Quantify the intensity of the signal for each PBP at different this compound concentrations. The IC50 is the concentration of this compound that reduces the binding of the labeled penicillin by 50%.
Visualizing the Role of the N-methylpyrrolidine Moiety
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
This compound's Mechanism of Action
Factors Influencing this compound's Efficacy
Conclusion
The N-methylpyrrolidine moiety is a defining feature of this compound, fundamentally contributing to its broad-spectrum activity, particularly against challenging Gram-negative pathogens. Its role in establishing a zwitterionic structure facilitates rapid entry into the bacterial periplasm, a critical step in reaching its PBP targets. Furthermore, the overall structure, including the NMP group, confers a notable degree of stability against many β-lactamases. The quantitative data and experimental protocols provided in this guide underscore the significance of this chemical moiety. A thorough understanding of the structure-activity relationships of existing antibiotics like this compound is paramount for the rational design and development of the next generation of cephalosporins to combat the ever-growing threat of antimicrobial resistance. The insights presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to this critical endeavor.
References
Methodological & Application
Application Notes and Protocols for Cefepime Susceptibility Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of cefepime using the broth microdilution method. This technique is a cornerstone of antimicrobial susceptibility testing, essential for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. The protocols described herein are harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The procedure involves preparing a series of two-fold dilutions of the antimicrobial agent in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism and incubated under specific conditions. The MIC is determined by observing the lowest concentration of the antimicrobial agent that prevents visible turbidity.
Data Presentation
This compound Broth Microdilution Parameters
| Parameter | Recommendation | Source |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [1][2][3] |
| This compound Dilution Range | 0.06 - 64 µg/mL (can be adjusted based on expected MICs) | [1][4] |
| Inoculum Density (Final) | 2–8 × 10⁵ CFU/mL | |
| Incubation Temperature | 35 ± 2°C | |
| Incubation Duration | 16-20 hours | |
| Incubation Atmosphere | Ambient air |
Quality Control (QC) Ranges for this compound
Accurate and reproducible MIC results are ensured by the routine testing of reference quality control strains. The MIC values for these strains should fall within the acceptable ranges established by standards organizations like CLSI.
| Quality Control Strain | CLSI M100 Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.016 - 0.12 |
| Pseudomonas aeruginosa ATCC® 27853™ | To be confirmed with the latest CLSI M100 document |
| Klebsiella pneumoniae ATCC® 700603™ | To be confirmed with the latest CLSI M100 document |
| Escherichia coli NCTC 13353 | To be confirmed with the latest CLSI M100 document |
Note: QC ranges are subject to periodic revision. Always consult the most current version of the CLSI M100 document for the latest ranges.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or deionized water
-
0.5 McFarland turbidity standard
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™)
-
Test bacterial isolates
-
Sterile tubes and pipettes
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound from the analytical standard powder. The solvent and concentration will depend on the specific protocol, but sterile deionized water is often suitable.
-
For example, to prepare a 1280 µg/mL stock solution, weigh an appropriate amount of this compound powder, dissolve it in the required volume of sterile deionized water, and vortex to ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Aliquots of the stock solution can be stored at -80°C until use.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of 2–8 × 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:150.
Broth Microdilution Assay Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing this compound to maintain a consistent volume.
-
This will result in 50 µL of varying this compound concentrations in each well.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL in each well.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). A viewing device can be used to facilitate reading.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by CLSI or EUCAST.
Mandatory Visualizations
Caption: Experimental workflow for this compound broth microdilution susceptibility testing.
Caption: Logical relationship for interpreting MIC results using clinical breakpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Improved Accuracy of this compound Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [himedialabs.com]
Application Notes and Protocols: Kirby-Bauer Disk Diffusion Method for Cefepime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][3][4] The Kirby-Bauer disk diffusion method is a standardized, qualitative technique used to determine the susceptibility of bacterial isolates to antimicrobial agents like this compound. This method is essential for guiding therapeutic choices and monitoring the emergence of antibiotic resistance.
This document provides a detailed protocol for performing the Kirby-Bauer disk diffusion test for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI). It also includes information on quality control procedures and the interpretation of results.
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. Its primary target is the penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound prevents the cross-linking of peptidoglycan chains, which weakens the cell wall. This structural instability ultimately leads to cell lysis and bacterial death, classifying this compound as a bactericidal agent. This compound's chemical structure provides it with increased stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.
Experimental Protocol: Kirby-Bauer Disk Diffusion for this compound
This protocol is based on the standardized methods described by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound antimicrobial susceptibility test disks (30 µg)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Pure, overnight culture of the test organism
-
Sterile saline or Mueller-Hinton broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, Staphylococcus aureus ATCC® 25923)
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of the Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar surface.
-
If multiple disks are used on the same plate, they should be placed at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-20 hours. For Staphylococcus spp., incubation at temperatures above 35°C may not reliably detect methicillin resistance.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter (mm), including the diameter of the disk.
-
Interpret the results by comparing the measured zone diameters to the breakpoints established by the CLSI (see Table 1).
-
Data Presentation
Table 1: CLSI Zone Diameter Interpretive Criteria for this compound (30 µg) against Enterobacteriaceae
| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |
| ≥ 25 | Susceptible (S) | ≤ 2 |
| 19 - 24 | Susceptible-Dose Dependent (SDD) | 4 - 8 |
| ≤ 18 | Resistant (R) | ≥ 16 |
Source: Based on revised CLSI guidelines from 2014.
Table 2: Quality Control Ranges for this compound (30 µg) Disk Diffusion
| Quality Control Strain | ATCC® Number | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 29 - 35 |
| Pseudomonas aeruginosa | 27853 | 21 - 27 |
| Staphylococcus aureus | 25923 | 23 - 29 |
Note: These are example ranges. Laboratories should refer to the most current CLSI M100 document for the most up-to-date QC ranges.
Visualizations
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
Determining Cefepime's Potency: A Guide to Minimum Inhibitory Concentration (MIC) Testing
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) of this compound is a cornerstone of antimicrobial susceptibility testing (AST). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This application note provides detailed protocols for the determination of this compound MIC, targeted at researchers, scientists, and drug development professionals. Accurate MIC determination is crucial for guiding therapeutic choices, monitoring the emergence of resistance, and for the research and development of new antimicrobial agents. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Core Methodologies for this compound MIC Determination
The reference methods for determining the MIC of this compound are broth microdilution and agar dilution. An alternative method, the gradient diffusion test (E-test), is also widely used for its simplicity.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. It is considered the gold standard for MIC testing.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension. It is particularly useful for testing multiple isolates simultaneously.
Gradient Diffusion Method (E-test)
The E-test utilizes a predefined, stable gradient of this compound immobilized on a plastic strip. When applied to an inoculated agar plate, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the strip.
Quality Control
Routine quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing. This involves testing standard reference strains with known MIC values.
Table 1: Quality Control (QC) Strains and Expected MIC Ranges for this compound
| Quality Control Strain | CLSI M100-ED34 (2024) MIC Range (µg/mL) | EUCAST (2024) MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.03 - 0.12 | 0.064 - 0.25 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1 - 4 | 0.5 - 4 |
| Staphylococcus aureus ATCC® 29213™ | 0.5 - 2 | 0.5 - 2 |
| Haemophilus influenzae ATCC® 49247™ | 0.06 - 0.5 | 0.032 - 0.25 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.12 - 0.5 | 0.064 - 0.5 |
Note: Always refer to the latest versions of CLSI and EUCAST documents for the most current QC ranges.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination for this compound
This protocol is based on the CLSI M07 standard.
Materials:
-
This compound powder (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound, typically at 1000 µg/mL or higher, in a suitable solvent (e.g., sterile distilled water).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
Dispense 50 µL of each dilution into the wells of a 96-well microtiter plate.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Protocol 2: Agar Dilution MIC Determination for this compound
This protocol is based on the CLSI M07 standard.
Materials:
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Add 1 part of each this compound solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism as described in the broth microdilution protocol.
-
Further, dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates with the standardized bacterial suspensions.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, ignoring a faint haze or a single colony.
-
Protocol 3: Gradient Diffusion (E-test) MIC Determination for this compound
Materials:
-
This compound E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism.
-
-
Inoculation:
-
Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of E-test Strip:
-
Aseptically apply the this compound E-test strip to the center of the inoculated agar plate with the MIC scale facing upwards.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
Interpretation of MIC Results
The interpretation of this compound MIC values as Susceptible (S), Intermediate (I), or Resistant (R) depends on the clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints can vary depending on the bacterial species and site of infection.
Table 2: CLSI and EUCAST Clinical Breakpoints for this compound (µg/mL)
| Organism Group | CLSI (M100-ED34) Breakpoints (S/I/R) | EUCAST (v 14.0) Breakpoints (S/R) |
| Enterobacterales | ≤2 / 4-8 (SDD) / ≥16 | ≤1 / >4 |
| Pseudomonas aeruginosa | ≤8 / 16 / ≥32 | ≤4 / >4 |
| Acinetobacter spp. | - | - |
| Staphylococcus aureus | ≤8 / 16 / ≥32 | - |
| Streptococcus pneumoniae | ≤1 (Meningitis) / 2 (Meningitis) / ≥4 (Meningitis) | ≤1 / >2 |
| ≤2 (Non-meningitis) / 4 (Non-meningitis) / ≥8 (Non-meningitis) |
SDD = Susceptible-Dose Dependent. Breakpoints are subject to change and the latest versions of the respective documents should always be consulted.
Conclusion
The accurate determination of this compound's Minimum Inhibitory Concentration is fundamental for its effective clinical use and for monitoring resistance trends. The broth microdilution method remains the reference standard, providing reliable and reproducible results. The agar dilution and gradient diffusion methods offer practical alternatives for routine laboratory use. Adherence to standardized protocols and rigorous quality control are paramount for obtaining meaningful and actionable MIC data. Researchers and clinicians must use the most current interpretive criteria from regulatory bodies like CLSI and EUCAST to guide therapeutic decisions.
References
Application Notes and Protocols for Cefepime in Murine Thigh Infection Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cefepime in murine thigh infection models, a standard preclinical model for evaluating the efficacy of antimicrobial agents. The information is compiled from various studies and is intended to guide researchers in designing and executing robust in vivo experiments.
I. Introduction to the Murine Thigh Infection Model
The neutropenic murine thigh infection model is a highly standardized and reproducible in vivo system for the initial evaluation of antimicrobial agents in a mammalian system.[1] It is a cornerstone in preclinical drug development to assess the in vivo activity of new antibiotics, explore their pharmacokinetic and pharmacodynamic (PK/PD) properties, and determine effective dosing regimens.[1] This model mimics a deep-seated soft tissue infection.[1] To mimic the susceptibility to infection seen in immunocompromised human patients, mice are often rendered neutropenic using agents like cyclophosphamide.[1][2]
II. Mechanism of Action of this compound
This compound is a fourth-generation cephalosporin antibiotic. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. A key feature of this compound is its stability against many β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
III. Experimental Protocols
A generalized experimental workflow for a murine thigh infection model study is presented below.
References
Application Notes and Protocols for Preparing Cefepime Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Cefepime solutions for various in vitro assays, including antimicrobial susceptibility testing (AST) and time-kill studies. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Physicochemical Properties of this compound
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] For laboratory use, this compound is typically supplied as a hydrochloride salt, which is highly soluble in water.[2][3]
Data Presentation: Solubility and Stability
Proper storage and handling of this compound solutions are critical to maintain their potency. The following tables summarize the solubility and stability of this compound in various solvents and conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Freely soluble[2]; 100 mg/mL (requires sonication)[4] | This compound hydrochloride is highly soluble in water. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
| Dimethyl Sulfoxide (DMSO) | 100-125 mg/mL (requires sonication) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Dimethylformamide (DMF) | ~0.1 mg/mL | |
| Ethanol | Insoluble |
Table 2: Stability of this compound Solutions
| Storage Condition | Concentration | Solvent/Medium | Stability | Degradation |
| Room Temperature (20-25°C) | 1-40 mg/mL | Compatible IV solutions | Stable for 24 hours | >10% degradation after 24 hours |
| Refrigerated (2-8°C) | 1-40 mg/mL | Compatible IV solutions | Stable for 7 days | Retains >90% concentration for 168 hours (7 days) in pH-neutral peritoneal dialysis solution |
| 30°C | 5-12% (w/v) | Water | Stable for ~14 hours | >10% degradation after 14 hours |
| 37°C | 5-12% (w/v) | Water | Stable for <10 hours | >10% degradation within 12 hours |
| Frozen (-20°C) | Not specified | Polypropylene syringes | Stable | This compound powder is stable for at least 4 years at -20°C |
Experimental Protocols
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first step in ensuring reliable results in in vitro assays.
Materials:
-
This compound hydrochloride powder (analytical grade)
-
Sterile, deionized water or anhydrous DMSO
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filters
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a sterile environment.
-
Dissolution:
-
For aqueous stock solutions: Reconstitute the this compound powder with a small amount of sterile, deionized water to create a high-concentration stock solution (e.g., 10 mg/mL or higher). Vortex or sonicate until the powder is completely dissolved.
-
For DMSO stock solutions: Dissolve the this compound powder in anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL). Ensure the DMSO is fresh, as absorbed moisture can affect solubility.
-
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage:
-
Aqueous stock solutions should be prepared fresh. If short-term storage is necessary, they can be kept at 2-8°C for up to 7 days. However, it is not recommended to store aqueous solutions for more than one day.
-
DMSO stock solutions can be stored at -20°C for extended periods. Avoid repeated freeze-thaw cycles.
-
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Working Solutions: Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells (e.g., 0.06 to 256 µg/mL).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate this compound working solution into each well.
-
Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay evaluates the bactericidal activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum suspension
-
Sterile flasks or tubes
-
Shaking incubator (35-37°C)
-
Nutrient agar plates
-
Sterile saline for serial dilutions
Protocol:
-
Inoculum Preparation: Prepare a starting inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.
-
Experimental Setup: Prepare flasks containing CAMHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Inoculation and Incubation: Inoculate the flasks with the prepared bacterial suspension and incubate at 35-37°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each sample in sterile saline. Plate a specific volume of the appropriate dilutions onto nutrient agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the viable bacterial count (CFU/mL).
Visualizations
Mechanism of Action
This compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This disruption leads to defects in the cell wall, causing cell lysis and bacterial death.
Caption: this compound's mechanism of action in bacteria.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for this compound MIC determination.
References
Application Notes and Protocols: Cefepime in Combination with Novel β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. To counteract this, research has focused on combining existing β-lactam antibiotics, such as the fourth-generation cephalosporin cefepime, with novel β-lactamase inhibitors (BLIs). This document provides detailed application notes and experimental protocols for three such promising combinations currently in research and development: this compound/Enmetazobactam, this compound/Taniborbactam, and this compound/Zidebactam.
This compound/Enmetazobactam (EXBLIFEP®)
Enmetazobactam is a novel penicillanic acid sulfone β-lactamase inhibitor, structurally similar to tazobactam, that is active against extended-spectrum β-lactamases (ESBLs) such as CTX-M, TEM, and SHV, as well as other Class A enzymes.[1] The combination with this compound aims to restore its activity against ESBL-producing Enterobacterales.[1]
Regulatory Status
In February 2024, this compound/enmetazobactam was approved in the USA for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, in adults.[2][3][4] It also received approval in the EU in March 2024 for cUTI, hospital-acquired pneumonia (HAP), and ventilator-associated pneumonia (VAP).
Mechanism of Action
This compound exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Enmetazobactam is a β-lactamase inhibitor that protects this compound from degradation by certain bacterial enzymes, specifically serine β-lactamases like ESBLs.
Caption: Mechanism of this compound/Enmetazobactam action.
Quantitative Data
Table 1: In Vitro Activity of this compound/Enmetazobactam against Enterobacterales
| Organism Type | This compound MIC90 (µg/mL) | This compound/Enmetazobactam (8 µg/mL) MIC90 (µg/mL) | Reference |
| ESBL-producing E. coli & K. pneumoniae | >32 | 1 | |
| ESBL-producing Enterobacterales | 256 | 1 |
Table 2: Clinical Efficacy of this compound/Enmetazobactam in the ALLIUM Trial
| Outcome | This compound/Enmetazobactam | Piperacillin/Tazobactam | Treatment Difference (95% CI) |
| Overall Success (Clinical Cure & Microbiological Eradication) | 79.1% (273/345) | 58.9% (203/345) | 21.2% (14.3% to 27.9%) |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for this compound/Enmetazobactam
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound and enmetazobactam analytical standards.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Spectrophotometer.
-
-
Preparation of Reagents:
-
Prepare a stock solution of enmetazobactam.
-
Prepare CAMHB containing a fixed concentration of 8 µg/mL of enmetazobactam.
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the this compound stock solution in the enmetazobactam-containing CAMHB to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, suspend colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Procedure:
-
Dispense 50 µL of the this compound/enmetazobactam working solutions into each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control (no this compound) and a sterility control (no inoculum).
-
Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth.
-
References
Application Notes and Protocols for the Investigation of Cefepime in the Treatment of Multi-Drug Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefepime, a fourth-generation cephalosporin antibiotic, in combating multi-drug resistant (MDR) pathogens. The document includes summaries of its efficacy, mechanisms of action and resistance, and detailed protocols for in vitro and in vivo investigations.
Introduction
This compound is a broad-spectrum β-lactam antibiotic that has been a cornerstone in treating serious bacterial infections for nearly three decades.[1] Its zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria.[2][3] However, the rise of multi-drug resistance, particularly through the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases, has challenged its efficacy.[2] To counteract this, this compound is increasingly being investigated and used in combination with β-lactamase inhibitors (BLIs), which protect it from degradation by these resistance enzymes.[1] This document outlines the current landscape of this compound's role in treating MDR infections and provides standardized protocols for its evaluation.
Data Presentation: In Vitro Efficacy of this compound and its Combinations
The following tables summarize the in vitro activity of this compound, both alone and in combination with various β-lactamase inhibitors, against common multi-drug resistant Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: this compound Activity against Multi-Drug Resistant Enterobacterales
| Antibiotic Combination | Organism Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible | Reference |
| This compound-Taniborbactam | All Enterobacterales | 0.03 | 0.12 | 99.9% (at ≤16 µg/mL) | |
| This compound-Taniborbactam | MDR Enterobacterales | - | 2 | 98.4% (at ≤16 µg/mL) | |
| This compound-Enmetazobactam | All Enterobacterales | - | - | 94.1% | |
| This compound-Enmetazobactam | ESBL-producing Enterobacterales | - | - | 96.1% | |
| This compound-Enmetazobactam | OXA-48-like producing Enterobacterales | - | - | 100% | |
| This compound/Sulbactam (1:1 or 1:2) | Enterobacterales | 8/8 | 32/64 | - | |
| This compound-Zidebactam | Carbapenemase-producing Enterobacterales | 0.5 | 16 | - |
Table 2: this compound Activity against Multi-Drug Resistant Pseudomonas aeruginosa
| Antibiotic Combination | Organism Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible | Reference |
| This compound-Taniborbactam | All P. aeruginosa | 2 | 8 | 97.7% (at ≤16 µg/mL) | |
| This compound-Taniborbactam | Meropenem-nonsusceptible P. aeruginosa | - | - | 91.2% (at ≤16 µg/mL) | |
| This compound-Taniborbactam | MDR P. aeruginosa | 8 | 32 | 85.4% (at ≤16 µg/mL) | |
| This compound/Sulbactam (1:1 or 1:2) | P. aeruginosa | - | - | - | |
| This compound-Zidebactam | MBL-producing P. aeruginosa | - | - | Active in vitro |
Signaling Pathways and Mechanisms
This compound's Mechanism of Action
This compound, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis and death.
Mechanisms of Resistance to this compound
Bacteria have evolved several mechanisms to resist the action of this compound. The most prominent of these is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Other mechanisms include modifications of PBPs that reduce binding affinity, and the overexpression of efflux pumps that actively transport this compound out of the bacterial cell.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the reference broth microdilution method for determining the MIC of this compound, alone or in combination with a β-lactamase inhibitor, against MDR pathogens, following CLSI guidelines.
Materials:
-
This compound and β-lactamase inhibitor analytical grade powders
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Bacterial isolates for testing
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the β-lactamase inhibitor in a suitable solvent according to CLSI M07 guidelines.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
For combination testing, add the β-lactamase inhibitor to the CAMHB at a fixed concentration (e.g., 4 µg/mL for taniborbactam).
-
Create a two-fold serial dilution of this compound across the plate, typically ranging from 64 to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the prepared inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
This protocol is for evaluating the bactericidal activity of this compound over time.
Materials:
-
Same as for MIC determination, plus sterile flasks and a shaking incubator.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Experimental Setup:
-
Prepare flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
-
Inoculation and Incubation: Inoculate the flasks and incubate at 35-37°C with constant agitation.
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each sample and plate onto nutrient agar.
-
-
Colony Counting: After 18-24 hours of incubation, count the colonies to determine the viable bacterial count (CFU/mL) at each time point.
Protocol 3: Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of this compound in a mammalian system, mimicking a soft tissue infection.
Materials:
-
Female ICR (CD-1) or similar mice
-
Cyclophosphamide for inducing neutropenia
-
Bacterial strain for infection
-
This compound for treatment
-
Sterile saline
-
Homogenizer
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on day -4 (150 mg/kg) and day -1 (100 mg/kg) prior to infection.
-
Infection:
-
Prepare a bacterial suspension of the desired MDR pathogen.
-
On day 0, inject a defined inoculum (e.g., 10⁶-10⁷ CFU) intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound (alone or in combination) via a relevant route (e.g., subcutaneous or intravenous).
-
Administer treatment at defined intervals to simulate human dosing regimens.
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: Compare the bacterial load in treated groups to that of an untreated control group to determine the reduction in bacterial burden.
Conclusion
This compound, particularly in combination with novel β-lactamase inhibitors, remains a critical tool in the fight against multi-drug resistant pathogens. The protocols and data presented here provide a framework for the continued investigation and development of this compound-based therapies. Accurate and standardized in vitro and in vivo testing is essential to define the clinical utility of these combinations and to guide effective treatment strategies for patients with serious MDR infections.
References
- 1. An update on this compound and its future role in combination with novel β-lactamase inhibitors for MDR Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefepime Use in Bacterial Cell Culture Contamination Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a persistent challenge in mammalian cell culture, potentially leading to inaccurate experimental results and loss of valuable cell lines. While penicillin-streptomycin is a common prophylactic antibiotic combination, the emergence of resistant bacterial strains and the desire for broader coverage necessitate the exploration of alternatives. Cefepime, a fourth-generation cephalosporin, presents a potent option for preventing bacterial contamination in cell cultures due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[1][2][3][4][5] This document provides detailed application notes and protocols for the effective use of this compound in a research setting.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It penetrates the outer membrane of Gram-negative bacteria and targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By acylating these enzymes, this compound blocks the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Spectrum of Activity
This compound possesses a broad spectrum of activity, making it effective against a wide range of common laboratory contaminants. Its zwitterionic structure allows for rapid penetration through the porin channels of Gram-negative bacteria.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Type | Examples of Susceptible Organisms |
| Gram-Positive Aerobes | Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, Streptococcus pyogenes |
| Gram-Negative Aerobes | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Enterobacter species, Proteus mirabilis, Haemophilus influenzae |
Data on Mammalian Cell Cytotoxicity
A critical consideration for using any antibiotic in cell culture is its potential toxicity to the mammalian cells. Limited quantitative data is available in the public domain regarding the specific cytotoxicity of this compound across a wide range of mammalian cell lines. Therefore, it is imperative to determine the optimal, non-toxic working concentration for each specific cell line through empirical testing.
Table 2: this compound Cytotoxicity Data for Mammalian Cell Lines
| Cell Line | Assay | Endpoint | IC50 / CC50 | Reference |
| HeLa | Carnitine uptake inhibition | Inhibition of OCTN2 transporter | 1700 µM | |
| NB2A (Mouse Neuroblastoma) | Not specified | Not specified | 14.12 mM | |
| HEK293 | Data not available | Data not available | Data not available | |
| CHO | Data not available | Data not available | Data not available | |
| Vero | Data not available | Data not available | Data not available |
Note: The IC50 values listed are from specific assays and may not directly correlate with general cytotoxicity in routine cell culture. The high concentrations reported suggest that lower, effective antibacterial concentrations may be well-tolerated by many cell lines.
Stability in Cell Culture Media
General Stability Guidelines:
-
Reconstituted Solutions: Reconstituted solutions of this compound should be used immediately or stored at 2-8°C for no longer than 24 hours.
-
Working Solutions in Media: It is best practice to add this compound to the culture medium immediately before use. If media containing this compound must be stored, it should be kept at 2-8°C and used within a few days. The stability of other cephalosporins in serum has been shown to be better at -10°C than at 4°C.
Experimental Protocols
Protocol for Determining the Optimal Non-Toxic Concentration of this compound (Kill Curve Assay)
This protocol outlines the steps to determine the highest concentration of this compound that can be used in a specific mammalian cell culture without affecting cell viability.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound hydrochloride powder
-
Sterile PBS or cell culture grade water for reconstitution
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell viability assay kit (e.g., MTT, WST-1, or Trypan Blue exclusion assay)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare a Stock Solution of this compound:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile PBS or cell culture grade water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 20-30% confluency).
-
Include wells for a "no-antibiotic" control.
-
-
Prepare this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested starting range is 1 µg/mL to 200 µg/mL. It is advisable to include a wide range to identify the toxicity threshold.
-
-
Treatment:
-
After allowing the cells to adhere overnight, replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Culture the cells in the presence of this compound for a period that is relevant to your typical experimental workflow (e.g., 3-5 days or longer).
-
-
Observation and Viability Assessment:
-
Observe the cells daily under a microscope for any morphological changes, signs of stress, or cell death.
-
At the end of the treatment period, perform a quantitative cell viability assay (e.g., MTT assay) to determine the percentage of viable cells at each this compound concentration compared to the untreated control.
-
-
Determine the Optimal Concentration:
-
The optimal working concentration for contamination prevention will be the highest concentration that does not significantly reduce cell viability or alter cell morphology.
-
Protocol for Routine Use of this compound in Cell Culture
Once the optimal non-toxic concentration has been determined for your specific cell line, you can incorporate this compound into your routine cell culture practice.
Procedure:
-
Prepare this compound-Containing Medium:
-
Thaw an aliquot of your this compound stock solution.
-
Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration.
-
It is recommended to prepare fresh this compound-containing medium every 1-2 weeks and store it at 2-8°C.
-
-
Cell Culture:
-
Use the this compound-containing medium for all subsequent cell culture steps, including subculturing and cryopreservation.
-
-
Regular Monitoring:
-
Continue to monitor your cultures for any signs of contamination. While this compound is a broad-spectrum antibiotic, it is not effective against all microorganisms (e.g., fungi, yeast, and mycoplasma).
-
Periodically culture your cells without this compound to ensure they have not developed a dependency on the antibiotic and to unmask any low-level, resistant contaminants.
-
Concluding Remarks
This compound can be a valuable tool for preventing bacterial contamination in mammalian cell cultures, particularly when dealing with a broad range of potential contaminants or antibiotic-resistant strains. However, its use should not replace strict aseptic techniques. The most critical step before implementing this compound is to determine the optimal, non-toxic concentration for each specific cell line to ensure the integrity of your research.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: the next generation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Cefepime Efficacy Studies for Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the efficacy of cefepime in treating bacterial pneumonia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate novel antibiotic therapies.
Introduction to Animal Models of Pneumonia
Animal models are indispensable tools in the preclinical evaluation of antimicrobial agents, providing a bridge between in vitro activity and clinical efficacy. Murine models, in particular, are widely used for studying pneumonia due to their anatomical and physiological similarities to the human respiratory system, cost-effectiveness, and the availability of genetically defined strains. These models allow for the investigation of drug pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in a living organism.
When studying this compound, a fourth-generation cephalosporin with broad-spectrum activity, animal models of pneumonia are crucial for determining optimal dosing regimens, understanding its activity against resistant pathogens, and evaluating its efficacy in combination with other agents. Key pathogens frequently used in these models include Klebsiella pneumoniae and Pseudomonas aeruginosa, both significant causes of nosocomial pneumonia.
Common Animal Models and Pneumonia Induction
The most common animal model for studying bacterial pneumonia is the mouse model. Both immunocompetent and neutropenic mice are used, with the choice depending on the specific research question. Neutropenic models are particularly useful for evaluating the direct antimicrobial effect of a drug with minimal interference from the host's immune system.
Murine Pneumonia Models
-
Species: Mus musculus (e.g., BALB/c, C57BL/6, Swiss Webster strains)
-
Pathogens:
-
Klebsiella pneumoniae (including extended-spectrum β-lactamase (ESBL)-producing strains)
-
Pseudomonas aeruginosa
-
-
Immune Status:
-
Immunocompetent: Mimics infection in a host with a normal immune system.
-
Neutropenic: Achieved by administering immunosuppressive agents like cyclophosphamide to mimic conditions in immunocompromised patients.
-
Pneumonia Induction Methods
The goal is to deliver a precise inoculum of bacteria to the lower respiratory tract. Common methods include:
-
Intranasal (IN) Inoculation: A non-invasive method where a bacterial suspension is instilled into the nares of an anesthetized mouse.
-
Intratracheal (IT) Inoculation: A more direct method involving surgical exposure of the trachea and injection of the bacterial suspension.
This compound Dosing and Pharmacokinetics
This compound is a time-dependent antibiotic, meaning its efficacy is best correlated with the duration the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC). Understanding the pharmacokinetic profile of this compound in the chosen animal model is critical for designing clinically relevant dosing regimens.
This compound Administration in Murine Models
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injections are common.
-
Dosage Regimens: Dosing frequency is designed to mimic human therapeutic exposures. For example, dosing every 2 to 4 hours is often used to simulate the %fT>MIC achieved with human dosing regimens.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of this compound in murine models from various studies.
| Animal Model | This compound Dose (mg/kg) | Route | Cmax (µg/mL) | T1/2 (min) | Protein Binding (%) | Reference |
| Mice | 80 | - | - | 12-22 | <5 | [1] |
| Murine Pneumonia Model | Human-simulated 2g q8h | SC | - | - | 0 | [2][3] |
Efficacy Evaluation Endpoints
The efficacy of this compound is assessed through various endpoints that measure the reduction in bacterial burden and improvement in clinical outcomes.
-
Bacterial Load Reduction: Quantification of colony-forming units (CFU) in the lungs, spleen, and blood.
-
Survival Analysis: Monitoring and recording the survival rate of treated versus untreated animals over a defined period.
-
Histopathology: Microscopic examination of lung tissue to assess the degree of inflammation, tissue damage, and bacterial presence.
Quantitative Data Summary of this compound Efficacy
The following tables summarize quantitative data on the efficacy of this compound from preclinical pneumonia studies.
Table 1: this compound Efficacy against Klebsiella pneumoniae in Murine Pneumonia Models
| Strain | This compound Regimen (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| K. pneumoniae C2 | 60 every 4h | Survival Rate | 100% survival vs 26.6% in control | [2] |
| K. pneumoniae C2 | 60 every 4h | Lung Bacterial Load | 1.74 ± 0.75 CFU/g vs 9.16 ± 2.16 CFU/g in control | [2] |
| ESBL-producing K. pneumoniae | 100 (with OP0595) | Survival Rate | Significantly improved compared to this compound alone | |
| ESBL-producing K. pneumoniae | 100 (with OP0595) | Lung Bacterial Load | 4.38 ± 0.69 log10 CFU/mL vs 9.42 ± 0.35 log10 CFU/mL in control | |
| OXA-48-producing K. pneumoniae | 100 q2h (with enmetazobactam) | Lung Bacterial Load | ~2-log10 CFU/g reduction compared to control |
Table 2: this compound Pharmacodynamic Targets in Murine Lung Infection Model
| Pathogen | PD Target for 1 log10 kill (%fT>MIC) | Reference |
| Enterobacterales | 30% |
Experimental Protocols
Protocol 1: Neutropenic Murine Model of Klebsiella pneumoniae Pneumonia
1. Induction of Neutropenia: a. Prepare a fresh solution of cyclophosphamide in sterile saline. b. Administer cyclophosphamide to female ICR or Swiss mice via intraperitoneal (IP) injection. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.
2. Preparation of Bacterial Inoculum: a. Streak a culture of K. pneumoniae from a frozen stock onto an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C. b. Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and grow to mid-logarithmic phase. c. Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
3. Intranasal Inoculation: a. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane or ketamine/xylazine). b. While holding the mouse in a supine position, carefully pipette a small volume (e.g., 20-50 µL) of the bacterial suspension onto the nares, allowing the mouse to inhale the inoculum.
4. This compound Treatment: a. Initiate this compound treatment at a clinically relevant time point post-infection (e.g., 2 hours). b. Administer the desired this compound dose via subcutaneous or intraperitoneal injection at the determined frequency.
Protocol 2: Quantification of Bacterial Load in Lung Tissue
1. Tissue Collection: a. At the desired time point post-infection, humanely euthanize the mice. b. Aseptically remove the lungs.
2. Homogenization: a. Weigh the lung tissue. b. Place the lungs in a sterile tube containing a known volume of sterile saline or PBS. c. Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
3. Bacterial Quantification: a. Perform serial dilutions of the lung homogenate in sterile saline or PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates overnight at 37°C. d. Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of lung tissue.
Protocol 3: Pharmacokinetic Analysis of this compound in Plasma
1. Sample Collection: a. At predetermined time points after this compound administration, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus, tail vein). b. Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
2. Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Carefully collect the plasma supernatant and store at -80°C until analysis. This compound is unstable in plasma at room temperature, so samples should be kept on ice and processed quickly.
3. Sample Analysis (LC-MS/MS): a. Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins. b. Chromatography: Use a suitable HPLC column (e.g., C18) with a gradient elution mobile phase (e.g., a mixture of ammonium formate buffer and acetonitrile). c. Mass Spectrometry: Employ a tandem mass spectrometer in positive ion mode for detection and quantification of this compound.
Protocol 4: Histopathological Examination of Lung Tissue
1. Tissue Fixation: a. After euthanasia, carefully inflate the lungs with 10% neutral buffered formalin through the trachea to prevent alveolar collapse. b. Immerse the entire lung in 10% neutral buffered formalin for at least 24 hours.
2. Tissue Processing and Embedding: a. Dehydrate the fixed tissue through a series of graded ethanol solutions. b. Clear the tissue with xylene. c. Infiltrate and embed the tissue in paraffin wax.
3. Sectioning and Staining: a. Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome. b. Mount the sections on glass slides. c. Deparaffinize and rehydrate the sections. d. Stain the sections with Hematoxylin and Eosin (H&E) using standard protocols.
4. Microscopic Examination: a. Examine the stained sections under a light microscope to evaluate inflammatory cell infiltration, alveolar damage, edema, and bacterial presence.
Mandatory Visualizations
Caption: Workflow for this compound Efficacy in a Murine Pneumonia Model.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo pharmacokinetic/pharmacodynamic evaluation of this compound/taniborbactam combination against this compound-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.venatorx.com [dev.venatorx.com]
Troubleshooting & Optimization
Cefepime Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cefepime in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments on this compound degradation.
| Issue | Potential Causes | Recommended Solutions |
| Unexpectedly Rapid this compound Degradation | High Temperature: this compound degradation is highly temperature-dependent.[1][2][3] | - Maintain storage and experimental solutions at controlled, low temperatures (e.g., 4°C for storage).[1][4] - For experiments at physiological temperatures (37°C), be aware that significant degradation can occur in a matter of hours. |
| Inappropriate pH: this compound is most stable in a pH range of 4 to 6. Solutions with pH values outside this range will exhibit accelerated degradation. | - Use appropriate buffers (e.g., acetate, phosphate) to maintain the pH within the optimal range of 4-6. - Monitor the pH of the solution throughout the experiment, as degradation can cause a pH shift. | |
| Presence of Catalytic Buffers: Certain buffer components, such as formate, acetate, phosphate, and borate, can catalyze this compound degradation. | - If possible, use non-catalytic buffers or be aware of the catalytic effects and account for them in the experimental design. | |
| Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound. | - Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil. | |
| Inconsistent or Irreproducible Results | Variable Experimental Conditions: Small variations in temperature, pH, or buffer concentration between experiments can lead to different degradation rates. | - Ensure precise control and monitoring of all experimental parameters (temperature, pH, buffer composition and concentration). |
| Inaccurate Analyte Quantification: Issues with the analytical method, such as improper calibration or sample handling, can lead to erroneous results. | - Validate the analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision. - Prepare fresh calibration standards for each analytical run. | |
| Sample Processing Delays: Delays in analyzing samples after they are taken can result in further degradation, skewing the results. | - Analyze samples immediately after collection or store them at ultra-low temperatures (e.g., -20°C or lower) to halt degradation until analysis. | |
| Color Change in Solution | Formation of Degradation Products: The degradation of this compound can lead to the formation of chromophoric byproducts, causing the solution to turn yellow, orange, or even red-purple. | - This is an expected outcome of significant this compound degradation and can be used as a qualitative indicator of instability. |
| Shift in pH During Experiment | Formation of Acidic/Basic Degradation Products: The hydrolysis of the β-lactam ring and other degradation pathways can release acidic or basic moieties, altering the pH of the solution. | - Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. - Monitor the pH at each time point to correlate changes with the extent of degradation. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway of this compound in aqueous solutions?
The primary degradation pathway involves the hydrolysis of the strained β-lactam ring, which is a common mechanism for cephalosporin antibiotics. This is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.
2. What are the main factors that influence the rate of this compound degradation?
The main factors are temperature, pH, the presence of catalytic buffers, and exposure to light. This compound degradation follows first-order kinetics and is significantly accelerated at higher temperatures and at pH values outside the optimal stability range of 4-6.
3. What are the major degradation products of this compound?
The major degradation products include compounds resulting from the opening of the β-lactam ring and the cleavage of the N-methylpyrrolidine side chain. Identified degradation products include N-methylpyrrolidine (NMP) and its oxidized form, NMP-N-oxide, as well as the 7-epimer of this compound. Other more complex degradation products have also been identified under stress conditions.
4. Do the degradation products of this compound have antibacterial activity?
No, studies have shown that the degradation products of this compound do not exhibit significant antibacterial activity. As this compound degrades, the minimum inhibitory concentration (MIC) against susceptible bacteria increases, indicating a loss of efficacy.
5. How can I accurately quantify the concentration of this compound in my samples?
A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and reliable way to quantify this compound and separate it from its degradation products.
6. How stable is this compound at room temperature and under refrigeration?
At room temperature (around 25°C), this compound solutions are generally considered stable (retaining >90% of the initial concentration) for up to 24 hours. Under refrigeration (around 4°C), stability is significantly extended, with solutions remaining stable for several days to weeks depending on the concentration and formulation.
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Solution using HPLC-UV
Objective: To determine the degradation kinetics of this compound under specific pH and temperature conditions.
Materials:
-
This compound hydrochloride reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer components
-
pH meter
-
Calibrated incubator or water bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the target value (e.g., 7.4).
-
Dilute the this compound stock solution with the buffer to the final desired concentration.
-
-
Incubation:
-
Transfer aliquots of the this compound solution into several vials.
-
Place the vials in a calibrated incubator or water bath set to the desired temperature (e.g., 37°C).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials.
-
Immediately dilute the sample with the mobile phase to a concentration within the calibration curve range and/or store at -20°C or below until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) and a C18 column.
-
Set the UV detector to the appropriate wavelength for this compound (typically around 254-266 nm).
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Construct a calibration curve using the peak areas of the this compound standards.
-
Determine the concentration of this compound in each sample from the calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
-
Visualizations
Caption: Simplified degradation pathway of this compound in aqueous solutions.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: General experimental workflow for a this compound degradation study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Stability and compatibility study of this compound in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound in aqueous eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cefepime Dosage for Continuous Infusion Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Cefepime dosage for continuous infusion studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy?
A1: The primary PK/PD parameter that correlates with the bactericidal activity of this compound is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2] For clinical efficacy, a common target is to maintain the free drug concentration above the MIC for at least 70% of the dosing interval.[3][4]
Q2: Why is continuous infusion of this compound potentially advantageous over intermittent infusion?
A2: Continuous infusion of this compound can provide serum drug concentrations that are consistently above the MIC for the entire dosing interval.[5] This method can maximize the time-dependent bactericidal activity of β-lactam antibiotics like this compound and may improve the probability of achieving therapeutic targets, especially for less susceptible pathogens. Additionally, some studies suggest that continuous or extended infusions can achieve similar efficacy at a reduced total daily dose, offering a potential pharmacoeconomic advantage.
Q3: What are the key stability concerns for this compound in continuous infusion solutions?
A3: this compound's stability is temperature-dependent. While stable for up to 24 hours at room temperature (around 25°C), its stability decreases significantly at higher temperatures. For instance, at 37°C, this compound may not be stable for more than a few hours. Degradation can lead to a decrease in antibacterial activity and the formation of unidentified degradation products, sometimes indicated by a color change to red-purple. Therefore, it is crucial to control the temperature of the infusion solution.
Q4: Is a loading dose recommended when starting a continuous infusion of this compound?
A4: Yes, administering a loading dose of this compound is strongly recommended before initiating a continuous infusion, particularly in critically ill patients. A loading dose helps to rapidly achieve therapeutic concentrations in the bloodstream, which is crucial for patients with altered pharmacokinetics. Guidelines from the French Society of Pharmacology and Therapeutics and the French Society of Anaesthesia and Intensive Care Medicine support the use of a loading dose for beta-lactams administered as continuous or extended infusions.
Q5: What is the risk of neurotoxicity with continuous this compound infusion, and how can it be mitigated?
A5: this compound-induced neurotoxicity (CIN), which can manifest as confusion, myoclonus, seizures, and coma, is a potential risk, particularly at high plasma concentrations. Factors associated with an increased risk of neurotoxicity include renal dysfunction, inappropriate dosing, advanced age, and obesity. Retrospective studies suggest that trough concentrations should be maintained below 20–38 mg/L to minimize this risk. Therapeutic drug monitoring (TDM) is a useful tool to avoid toxicities, especially in critically ill patients or those with renal impairment.
Troubleshooting Guide
Issue 1: Sub-therapeutic this compound levels despite continuous infusion.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing | Review the current dosing regimen. For many infections, a daily dose of 4-6 grams is used. Consider the patient's renal function, as this compound is primarily eliminated by the kidneys. Patients with augmented renal clearance may require higher doses. |
| Increased Drug Clearance | In certain patient populations, such as those with cystic fibrosis or critical illness, drug clearance may be increased. Therapeutic Drug Monitoring (TDM) is highly recommended to individualize the dosage. |
| Drug Degradation | Ensure the infusion bag is not exposed to high temperatures. If using a portable pump worn by the patient, be mindful of body heat. The average temperature in the infusion bag should not exceed 29.1°C to maintain at least 90% stability over 24 hours. |
Issue 2: Suspected this compound-induced neurotoxicity.
| Possible Cause | Troubleshooting Step |
| Excessive Plasma Concentration | Immediately perform Therapeutic Drug Monitoring (TDM) to measure this compound plasma levels. A plasma concentration ≥ 60 mg/L has been associated with an increased risk of neurotoxicity. |
| Impaired Renal Function | Assess the patient's renal function (e.g., creatinine clearance). Dosage adjustments are crucial for patients with renal impairment to prevent drug accumulation. |
| Inappropriate Dosage | Review the prescribed dose in relation to the patient's weight and renal function. A daily dose exceeding 5g has been independently associated with overdosing. |
Issue 3: Physical or chemical incompatibility of this compound infusion.
| Possible Cause | Troubleshooting Step |
| Co-administration of Incompatible Drugs | This compound is incompatible with several drugs, including erythromycin, propofol, midazolam, phenytoin, and theophylline. Avoid co-administering these drugs through the same intravenous line. |
| Visual Changes in the Solution | A change in color to red-purple or a marked increase in pH can indicate significant degradation of this compound. If this is observed, the solution should be discarded. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value in Healthy Volunteers | Notes |
| Volume of Distribution (Vd) | ~0.26 L/kg | Can be altered in pathophysiological conditions. |
| Protein Binding | ~20% | Concentration-independent. |
| Elimination Half-life (t½) | 2 - 2.3 hours | - |
| Total Body Clearance | 120 mL/min | Primarily renal excretion. |
Table 2: this compound Stability at Different Temperatures
| Temperature | Maximum Stability (maintaining >90% concentration) |
| 25°C (Room Temperature) | ~24 hours |
| 30°C | ~14 hours |
| 37°C (Body Temperature) | < 10 hours |
Table 3: Recommended this compound Dosage Adjustments for Renal Impairment (Intermittent Infusion)
| Creatinine Clearance (mL/min) | Recommended Dosage Adjustment |
| 30-60 | Reduce dose by 50% (maintain the same interval) |
| <30 | Reduce dose by 75% (maintain the same interval) |
| Hemodialysis | 1g on dialysis days (administer after dialysis) |
Note: These are general recommendations for intermittent infusion and should be adapted for continuous infusion with careful monitoring.
Experimental Protocols
Protocol 1: this compound Stability Assessment for Continuous Infusion
This protocol outlines a method to assess the stability of this compound in an infusion solution under simulated clinical conditions.
-
Preparation of this compound Solution:
-
Reconstitute this compound for injection with a compatible diluent (e.g., 5% Dextrose in Water - D5W) to a desired concentration (e.g., 5-12% w/v).
-
-
Experimental Setup:
-
Transfer the this compound solution into an infusion bag connected to a portable infusion pump.
-
Simulate continuous infusion over a 24-hour period.
-
To mimic in-use conditions, the pump can be worn by a volunteer or placed in a temperature-controlled environment simulating ambient and body temperatures.
-
-
Sample Collection:
-
Collect samples from the infusion bag at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Monitor for changes in pH and visual appearance (color) of the solution.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common stability threshold is the retention of at least 90% of the initial concentration.
-
Protocol 2: Pharmacokinetic Study of Continuous vs. Intermittent this compound Infusion
This protocol describes a crossover study design to compare the pharmacokinetic profiles of continuous and intermittent this compound infusions in healthy volunteers.
-
Study Design:
-
Enroll a cohort of healthy volunteers.
-
Employ a randomized crossover design where each subject receives both intermittent and continuous infusion regimens, separated by a washout period.
-
-
Dosing Regimens:
-
Intermittent Infusion: Administer a standard dose (e.g., 2g) intravenously over 30 minutes every 12 hours.
-
Continuous Infusion: Administer a loading dose followed by a continuous infusion of a total daily dose (e.g., 3g or 4g) over 24 hours.
-
-
Blood Sampling:
-
For the intermittent regimen, collect blood samples at multiple time points, including peak and trough concentrations.
-
For the continuous infusion regimen, collect blood samples at several time points to determine the steady-state concentration (Css).
-
-
Pharmacokinetic Analysis:
-
Measure this compound concentrations in serum or plasma using a validated analytical method (e.g., HPLC).
-
Calculate key pharmacokinetic parameters for each regimen, such as maximum concentration (Cmax), minimum concentration (Cmin), half-life (t½), and steady-state concentration (Css).
-
-
Pharmacodynamic Analysis:
-
Determine the Minimum Inhibitory Concentrations (MICs) of this compound against relevant clinical isolates (e.g., Pseudomonas aeruginosa, Enterobacter cloacae).
-
Calculate the %fT > MIC for each dosing regimen and subject.
-
Visualizations
Caption: Workflow for assessing this compound stability in continuous infusion.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics for this compound.
Caption: Logical workflow for troubleshooting potential this compound neurotoxicity.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. assets.einsteinmed.edu [assets.einsteinmed.edu]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinical-pharmacokinetics-and-pharmacodynamics-of-cefepime - Ask this paper | Bohrium [bohrium.com]
- 5. Pharmacokinetics and pharmacodynamics of this compound administered by intermittent and continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefepime Stability in Laboratory Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing Cefepime stability under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, exposure to light, the concentration of the solution, and the presence of other substances, including different buffers or co-administered drugs.[1][2][3]
Q2: What is the optimal pH range for this compound stability?
A2: this compound exhibits maximum stability in the pH range of 4 to 6.[2] Outside of this range, its degradation rate increases.
Q3: How does temperature impact the shelf-life of this compound solutions?
A3: this compound's stability is highly dependent on temperature. The rate of degradation increases as the temperature rises.[1] For instance, at 25°C, this compound is considered stable for a maximum of 24 hours, but this duration decreases to approximately 14 hours at 30°C and less than 10 hours at 37°C. Conversely, refrigerated (around 4-5°C) or frozen conditions significantly extend its stability.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to ultraviolet (UV) radiation. Exposure to UV light can lead to rapid and complete degradation of the antibiotic, in some cases within a couple of hours. It is recommended to protect this compound solutions from light.
Q5: Does the concentration of this compound in a solution affect its stability?
A5: Yes, the degradation of this compound can be concentration-dependent, particularly at physiological temperatures. Some studies have shown that at 37°C, a lower concentration of this compound (e.g., 10 mg/L) degrades faster than a higher concentration (e.g., 500 mg/L).
Q6: Are there any known incompatibilities with other drugs or solutions?
A6: Yes, this compound is incompatible with several other drugs. Incompatibilities have been observed with erythromycin, propofol, midazolam, phenytoin, theophylline, nicardipine, and N-acetylcysteine, among others. It is also incompatible with certain intravenous fluids like 4.2% sodium bicarbonate under specific conditions. Always consult compatibility charts before co-administering this compound with other medications.
Troubleshooting Guide
Q1: My this compound solution changed color to yellow or reddish-purple. Is it still usable?
A1: A color change, particularly to a strong red-purple, indicates the formation of degradation products and a significant increase in pH. This is often observed when solutions are maintained at temperatures above 30°C for extended periods. Such a solution should not be used as the degradation products lack antibacterial activity and their safety is not established. The initial solution is typically clear to light yellow, with the intensity of the yellow color increasing over time.
Q2: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are likely this compound degradation products. This can be caused by improper storage of the sample (e.g., elevated temperature, exposure to light) or the use of inappropriate pH conditions for your solution. The β-lactam ring of this compound is prone to hydrolysis, leading to the formation of new compounds. To confirm, you can perform forced degradation studies (e.g., acid, base, oxidative stress) to identify the retention times of the major degradation products.
Q3: My this compound solution shows a significant drop in concentration after just a few hours at room temperature. How can I minimize this?
A3: To minimize degradation at room temperature, ensure the pH of your solution is within the optimal range of 4-6. Prepare solutions fresh whenever possible and protect them from light. If the solution must be stored, refrigeration at 2-8°C is recommended to maintain stability for a longer period. For continuous infusion simulations or experiments at physiological temperatures (37°C), be aware that significant degradation can occur in under 10 hours.
Data Presentation: this compound Stability Under Various Conditions
Table 1: Effect of Temperature on this compound Stability
| Temperature | Storage Duration | Remaining this compound (%) | Reference |
| 4°C | 55 days | 21% (in a mixture) | |
| 4°C | 2 weeks | 90.5% | |
| 5°C | 7 days | >90% | |
| 25°C (Room Temp) | 24 hours | >90% | |
| 30°C | 14 hours | ~90% | |
| 37°C | <10 hours | ~90% | |
| 40°C | 2 hours | ~50% (in a mixture) | |
| 60°C | 2 hours | ~30% | |
| 80°C | 2 hours | ~10% (in a mixture) |
Table 2: Effect of pH and Other Conditions on this compound Stability
| Condition | Observation | Reference |
| pH 4-6 | Maximum stability | |
| Acidic (0.1 M HCl, 80°C, 2h) | Significant degradation | |
| Alkaline (0.1 M NaOH, 80°C, 2h) | Significant degradation | |
| Oxidative (30% H₂O₂, 80°C, 2h) | Significant degradation | |
| UV Radiation (2h) | Complete degradation |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for assessing this compound stability. Specific parameters may need optimization based on the available equipment and reagents.
1. Objective: To quantify the concentration of this compound and separate it from its degradation products using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
2. Materials:
-
This compound Hydrochloride standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution (e.g., 20 mM potassium dihydrogen phosphate).
-
Adjust the pH of the buffer to a suitable value (e.g., pH 5.0-6.5) using orthophosphoric acid or sodium hydroxide.
-
The mobile phase can be a mixture of this buffer and an organic solvent like acetonitrile or methanol. A common composition is a mixture of buffer and acetonitrile. For example, a mobile phase of methanol:acetonitrile:acetate buffer (75:20:05 v/v) at pH 5.1 has been used.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., water or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a desired concentration range (e.g., 10-100 µg/mL).
-
Sample Preparation: Prepare the this compound solutions to be tested for stability in the desired matrix (e.g., buffer, infusion fluid). At specified time points, withdraw an aliquot, dilute it to fall within the calibration range, and filter it through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance, such as 254 nm or 212 nm.
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples at their respective time points.
-
Record the chromatograms and integrate the peak area for this compound.
7. Data Analysis:
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Stability is often defined as the time at which the concentration of the parent drug drops to 90% of its initial concentration (t₉₀).
Visualizations
Caption: Key factors influencing the chemical stability of this compound.
Caption: General workflow for a this compound stability study.
References
Troubleshooting inaccurate Cefepime susceptibility test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during Cefepime susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inaccurate this compound susceptibility test results?
A1: Inaccurate this compound susceptibility results can stem from several factors, primarily revolving around technical execution of the assay and the presence of specific resistance mechanisms in the tested organism. Common technical errors include improper inoculum preparation, incorrect incubation conditions, and issues with the testing materials or automated systems.[1][2][3][4] Biologically, the presence of Extended-Spectrum β-Lactamases (ESBLs), AmpC β-lactamases, and carbapenemases can lead to discrepant results, especially if not accounted for in the testing methodology.[5]
Q2: How does the "inoculum effect" influence this compound susceptibility results?
A2: The inoculum effect is a phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases with a higher initial bacterial inoculum. This is particularly pronounced for β-lactams like this compound when tested against bacteria producing β-lactamases. A higher bacterial load can lead to increased enzyme concentration, causing more rapid degradation of the antibiotic and resulting in a falsely resistant phenotype. Studies have shown that even minor variations within the acceptable CLSI range can impact the MIC.
Q3: My automated susceptibility testing system (e.g., Vitek 2) shows a susceptible this compound result for an ESBL-producing organism. Is this reliable?
A3: Caution should be exercised when interpreting susceptible this compound results from automated systems for ESBL-producing Enterobacteriaceae. Studies have reported unacceptably high error rates, particularly very major errors (false susceptibility), with systems like Vitek 2 for these organisms. These discrepancies can arise from the specific algorithms used by the systems and may not accurately reflect the in vivo activity of this compound against high-inoculum infections. It is often recommended to confirm these results with a reference method like broth microdilution.
Q4: What is AmpC derepression and how does it affect this compound susceptibility?
A4: AmpC β-lactamases are chromosomally encoded enzymes in many Gram-negative bacteria that can be induced or "derepressed" to high levels of production, leading to resistance against many cephalosporins. While this compound is generally more stable against AmpC hydrolysis than other cephalosporins, derepression can still lead to increased MICs and, in some cases, a shift from a susceptible to a resistant phenotype. The impact of AmpC derepression on this compound MICs can vary significantly between different bacterial species.
Q5: Why are there different this compound breakpoints (CLSI vs. EUCAST) and how does this impact interpretation?
A5: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major international bodies that provide guidelines for interpreting susceptibility data. They may have different MIC breakpoints for this compound due to varying methodologies in their development and analysis of pharmacokinetic/pharmacodynamic (PK/PD) and clinical outcome data. These differences can lead to discordant interpretations of susceptibility for the same isolate. For example, an isolate might be classified as susceptible by CLSI but intermediate or resistant by EUCAST. It is crucial to use the interpretive criteria that correspond to the methodology being used in the laboratory.
Q6: I am observing "trailing" endpoints in my this compound broth microdilution assay. How should I interpret these results?
A6: Trailing endpoints, characterized by reduced but persistent growth over a range of antibiotic concentrations, can make MIC determination difficult. This phenomenon can be caused by a number of factors, including the presence of a subpopulation of resistant cells or the partial hydrolysis of the antibiotic. When encountering trailing, it is important to read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., 80% inhibition) as recommended by CLSI guidelines. Re-examining the inoculum for purity and repeating the test with careful attention to technique is also advised.
Troubleshooting Guides
Issue 1: this compound MICs are consistently higher than expected for quality control (QC) strains.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Verify the inoculum preparation method. Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard. Perform colony counts to confirm the final inoculum concentration is within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution). |
| Deterioration of this compound | Check the expiration date and storage conditions of the this compound powder or stock solutions. Prepare fresh stock solutions and store them in appropriate aliquots at -70°C. |
| Media Issues | Ensure the correct type of Mueller-Hinton broth or agar is being used and that it has been prepared and stored according to the manufacturer's instructions. Check the pH of the media. |
| Incubation Conditions | Verify the incubator temperature is maintained at 35°C ± 2°C and that the incubation time is within the recommended range (typically 16-20 hours for broth microdilution). |
| Contamination | Visually inspect the QC strain culture for any signs of contamination. Perform a purity check by subculturing onto an appropriate agar plate. |
Issue 2: Discrepancy between Disk Diffusion and MIC results for this compound.
| Possible Cause | Troubleshooting Step |
| Improper Disk Storage and Handling | Ensure this compound disks are stored at the recommended temperature (typically -20°C or below for long-term storage and 2-8°C for working supplies) in a desiccated environment. |
| Incorrect Agar Depth | The depth of the Mueller-Hinton agar should be uniform and between 4-6 mm. Agar that is too shallow can lead to larger zones, while agar that is too deep can result in smaller zones. |
| Inoculum Application | Ensure the Mueller-Hinton agar plate is evenly inoculated with a lawn of bacteria at the correct turbidity. |
| Disk Application | Apply the this compound disk firmly to the agar surface to ensure complete contact. Do not move the disk once it has been placed. |
| Reading of Zone Diameters | Measure the zone of inhibition at the point of complete inhibition of growth. Use a calibrated ruler or calipers for accurate measurement. Be aware of subtle, trailing growth that may be difficult to see. |
Quantitative Data Summary
Table 1: Impact of Inoculum Size on this compound MIC50 and MIC90 against AmpC-hyperproducing Enterobacter spp.
| Inoculum Size | MIC50 (mg/L) | MIC90 (mg/L) |
| Standard (5 x 10^5 cfu/mL) | 1 | 8 |
| High (5 x 10^6 cfu/mL) | 8 | 256 |
| Data from a study on 62 clinical isolates of Enterobacter spp. |
Table 2: Categorical Agreement of Different Susceptibility Testing Methods for this compound against Presumptive ESBL-producing Enterobacteriaceae Compared to Broth Microdilution (BMD)
| Method | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) |
| Vitek 2 | 47.6 | 11.1 | 0 |
| Disk Diffusion | 57.1 | 7.1 | 1.8 |
| MicroScan | 44.6 | 0 | 23.4 |
| Data from a study on 64 presumptive ESBL-producing isolates. |
Table 3: this compound Breakpoints for Enterobacteriaceae (CLSI M100, 2024)
| Interpretation | MIC (µg/mL) | Disk Diffusion (mm) |
| Susceptible (S) | ≤ 2 | ≥ 25 |
| Susceptible-Dose Dependent (SDD) | 4-8 | 19-24 |
| Resistant (R) | ≥ 16 | ≤ 18 |
| These breakpoints are for Enterobacteriaceae and may differ for other organisms like Pseudomonas aeruginosa. |
Experimental Protocols
Broth Microdilution for this compound MIC Determination
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in aliquots at -70°C.
-
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Disk Diffusion for this compound Susceptibility Testing
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in step 3 of the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of this compound Disk:
-
Using sterile forceps, place a 30 µg this compound disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the result as susceptible, susceptible-dose dependent, or resistant based on the established breakpoints (e.g., CLSI M100).
-
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound susceptibility results.
Caption: Simplified signaling pathway of AmpC β-lactamase induction.
Caption: Logical relationship of resistance mechanisms to inaccurate this compound results.
References
- 1. Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefepime Solution Storage and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Cefepime solutions to maintain potency and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of reconstituted this compound solutions?
A1: The stability of this compound solutions is primarily influenced by temperature, the type of diluent used for reconstitution, the concentration of the this compound solution, and the duration of storage.[1][2][3] Exposure to light can also contribute to degradation, and the powder and reconstituted solutions may darken over time without necessarily indicating a loss of potency.[4][5]
Q2: My this compound solution has turned a yellow or brownish color. Is it still usable?
A2: The darkening of C'efepime solutions is a known phenomenon and does not always signify a loss of potency when stored as recommended. However, a significant color change to orange or brown, especially when accompanied by a marked increase in pH, can indicate substantial degradation. It is crucial to adhere to established stability timelines. If the color change is unexpected or occurs rapidly, it is advisable to discard the solution.
Q3: Can I freeze reconstituted this compound solutions for long-term storage?
A3: Yes, freezing is a viable option for extending the stability of this compound solutions. Solutions stored at -20°C can remain stable for extended periods. Once thawed, the solution should not be refrozen. Thawed solutions are typically stable for 24 hours at room temperature or for 7 days under refrigeration.
Q4: What is the effect of pH on this compound stability?
A4: this compound is most stable in aqueous solutions with a pH between 4 and 6. The degradation of this compound can lead to the formation of alkaline byproducts, which in turn can increase the pH of the solution and accelerate further degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change (e.g., rapid darkening, orange/brown color) | - Significant degradation due to improper storage temperature.- Extended storage beyond recommended limits.- Exposure to light. | - Discard the solution.- Review storage procedures and ensure adherence to recommended temperature and light protection guidelines.- Prepare fresh solution for immediate use. |
| Precipitate Formation | - Incompatibility with the diluent or another mixed drug.- Temperature fluctuations during storage. | - Do not use the solution.- Visually inspect parenteral drugs for particulate matter before administration.- Verify the compatibility of this compound with all components in the solution. |
| Reduced Potency in Experimental Results | - Use of a degraded this compound solution.- Inaccurate initial concentration. | - Prepare a fresh this compound solution, ensuring accurate measurement and reconstitution.- Verify the storage conditions and duration of the previously used solution.- Refer to the stability data tables to ensure storage time and temperature were within acceptable limits. |
This compound Solution Stability Data
The following tables summarize the stability of this compound solutions under various storage conditions. Stability is generally defined as retaining at least 90% of the initial concentration.
Table 1: Stability of this compound Solutions at Room Temperature (20-25°C / 68-77°F)
| Concentration | Diluent | Container | Stability Duration | Reference |
| 1-40 mg/mL | 0.9% NaCl, 5% Dextrose | IV bags | 24 hours | |
| 10-40 mg/mL | 0.9% NaCl, 5% Dextrose | ADD-Vantage vials | 24 hours | |
| 280 mg/mL (IM) | Sterile Water, 0.9% NaCl, 5% Dextrose, Lidocaine HCl | Vials | 24 hours | |
| 110 mg/mL | 0.9% NaCl, 5% Dextrose | Polypropylene syringes | 24 hours | |
| 100 & 200 mg/mL | 0.9% NaCl, Sterile Water | Polypropylene syringes | Up to 2 days | |
| 100 mg/mL | 5% Dextrose | Polypropylene syringes | Less than 2 days |
Table 2: Stability of this compound Solutions under Refrigeration (2-8°C / 36-46°F)
| Concentration | Diluent | Container | Stability Duration | Reference |
| 1-40 mg/mL | 0.9% NaCl, 5% Dextrose | IV bags | 7 days | |
| 10-40 mg/mL | 0.9% NaCl, 5% Dextrose | ADD-Vantage vials | 7 days | |
| 280 mg/mL (IM) | Sterile Water, 0.9% NaCl, 5% Dextrose, Lidocaine HCl | Vials | 7 days | |
| 100 & 200 mg/mL | 0.9% NaCl, 5% Dextrose, Sterile Water | Polypropylene syringes | Up to 14 days | |
| 10 & 20 mg/mL | Various IV solutions | Glass, Polyethylene | Up to 120 hours (5 days) |
Table 3: Stability of this compound Solutions at Other Temperatures
| Temperature | Concentration | Diluent/Medium | Stability Duration (>90% potency) | Reference |
| -20°C | 100 & 200 mg/mL | 0.9% NaCl, 5% Dextrose, Sterile Water | 90 days | |
| 30°C | Not specified | Aqueous solution | Approx. 14 hours | |
| 37°C | Not specified | Aqueous solution | Less than 10 hours | |
| 37°C | 50 mg/mL | 0.9% NaCl in elastomeric device | Less than 6 hours | |
| 37°C | Not specified | Peritoneal dialysis solution | 48 hours |
Experimental Protocols
Potency Determination by High-Performance Liquid Chromatography (HPLC)
A common method for assessing the stability of this compound is through reverse-phase high-performance liquid chromatography (HPLC).
Objective: To quantify the concentration of this compound in a solution over time to determine its degradation rate.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Mobile phase components (e.g., phosphate buffer, acetonitrile)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Standard Solutions: A series of this compound standard solutions of known concentrations are prepared by dissolving the reference standard in the mobile phase or an appropriate diluent.
-
Sample Preparation: At specified time intervals, an aliquot of the this compound solution being tested is withdrawn. The sample is diluted to fall within the concentration range of the standard curve and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., 25 mM potassium dihydrogen phosphate, pH 6.2) and an organic solvent like acetonitrile. The exact ratio can vary.
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.
-
Detection: The column eluent is monitored using a UV detector at a wavelength where this compound shows maximum absorbance, typically around 210 nm.
-
Temperature: The analysis is usually performed at ambient temperature.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations.
-
The concentration of this compound in the test samples is determined by interpolating their peak areas from the calibration curve.
-
The percentage of the initial this compound concentration remaining at each time point is calculated to assess stability.
-
Diagrams
Caption: Recommended workflow for this compound solution handling.
Caption: Conceptual pathway of this compound degradation.
References
- 1. Stability and Antibacterial Activity of this compound during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature and buffers on this compound degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. globalrph.com [globalrph.com]
Technical Support Center: Cefepime Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefepime. The information focuses on the impact of pH on this compound stability and the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
This compound exhibits its greatest stability in the pH range of 4 to 6.[1][2] Outside of this range, its degradation rate increases. The degradation process follows pseudo-first-order kinetics.[1][2]
Q2: How do acidic and basic conditions affect this compound stability?
Both acidic and basic conditions accelerate the degradation of this compound. The degradation is catalyzed by both hydrogen ions (acidic conditions) and hydroxyl ions (basic conditions).[1] Forced degradation studies show significant degradation in the presence of 0.1 N HCl and 0.1 N NaOH. In strongly basic conditions, the degradation of this compound can be complete.
Q3: What are the known degradation products of this compound under different pH conditions?
This compound degrades into several products depending on the specific stress conditions. The primary degradation pathways involve the hydrolysis of the β-lactam ring.
Under various stress conditions (acidic, basic, oxidative, and thermal), the following degradation products have been identified:
-
This compound Degradant 1 (CD1) : Observed in acidic, basic, neutral, oxidative, and thermal stress conditions. It is the sole degradation product in complete basic degradation.
-
This compound Degradant 2 (CD2) : Found under acidic, neutral, oxidative, and thermal stress conditions.
-
N-methylpyrrolidine (NMP) : A known metabolite formed from the hydrolysis of this compound.
-
7-epimer of this compound : A minor byproduct of this compound metabolism.
-
Impurity-I : A cephem-4-carboxylate-1-oxide derivative.
-
Impurity-II : A furo[3,4-d]thiazine derivative.
Some degradation products, particularly those formed at temperatures above 30°C for extended periods, can cause a yellowish to red-purple discoloration of the solution. These colored products are linked to the destruction of the Δ-cephem ring. It is important to note that the degradation products of this compound generally do not exhibit significant antibacterial activity.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound potency in my solution.
-
Possible Cause 1: Suboptimal pH.
-
Troubleshooting Step: Measure the pH of your this compound solution. If it is outside the optimal range of 4-6, adjust it using appropriate buffers. Formate, acetate, phosphate, and borate buffers have been shown to influence the degradation rate, so their catalytic effects should be considered.
-
-
Possible Cause 2: High Temperature.
-
Troubleshooting Step: this compound degradation is temperature-dependent. If possible, conduct your experiments at a lower temperature. For storage, refrigeration (around 4°C) or freezing is recommended to maintain stability.
-
Problem: The color of my this compound solution is changing over time.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting Step: A change in color, often to yellow or reddish-purple, indicates the formation of degradation products due to the breakdown of the cephem ring. This is more likely to occur at temperatures above 30°C and with prolonged storage. While this may not interfere with all analytical methods, it signifies a loss of active this compound. It is recommended to use freshly prepared solutions or store them under conditions that minimize degradation.
-
Quantitative Data on this compound Degradation
The following tables summarize the quantitative data on this compound degradation under various stress conditions.
Table 1: Forced Degradation of this compound under Different Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | % Degradation of this compound | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 hours at 70°C | 27.36% | |
| Base Hydrolysis | 0.1 N NaOH | 4 hours at 70°C | 15.95% | |
| Oxidative | 2% H₂O₂ | 1 hour at 70°C | 12.50% | |
| Thermal | 60°C | 24 hours | 0.79% | |
| Photolytic | 1.2 million lux hours (fluorescent) & 200 w/m² (UV) | 7 days | 8.04% |
Table 2: Stability of this compound in Solution at Different Temperatures
| Temperature | Time | % this compound Remaining | Reference |
| 5°C | 7 days | >90% | |
| 25°C | 24 hours | >90% | |
| 45°C | 2 hours | >90% |
Experimental Protocols
1. Forced Degradation Study of this compound
This protocol outlines the methodology for inducing this compound degradation under various stress conditions to identify potential degradation products and assess the stability-indicating properties of analytical methods.
-
Acid Degradation:
-
Prepare a stock solution of this compound.
-
Treat 5 mL of the sample solution with 5 mL of 0.1 N HCl.
-
Mix the contents well and stir continuously for 30 minutes.
-
Neutralize the solution with 5 mL of 0.1 N NaOH.
-
Dilute the solution to the desired concentration for analysis.
-
-
Alkali Degradation:
-
Treat 5 mL of the this compound sample solution with 5 mL of 0.1 N NaOH.
-
Mix the contents well and stir for 30 minutes.
-
Neutralize the solution with 5 mL of 0.1 N HCl.
-
Dilute as required for analysis.
-
-
Neutral Degradation:
-
Dissolve the this compound sample in water.
-
Heat the solution at 60°C for 60 minutes.
-
Cool the solution and dilute for analysis.
-
-
Oxidative Degradation:
-
Treat the this compound sample with a solution of hydrogen peroxide (e.g., 1% H₂O₂).
-
Stir the solution for a specified period (e.g., 30 minutes).
-
Dilute the sample for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to a high temperature (e.g., 80°C) for a defined duration (e.g., 30 minutes).
-
Dissolve the heat-treated sample in a suitable solvent and dilute for analysis.
-
2. HPLC Method for the Analysis of this compound and its Degradation Products
This is an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating and quantifying this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: ACE C18 (5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol in a 70:30 ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Prepare a standard stock solution of this compound by accurately weighing the required amount and dissolving it in a small amount of methanol, followed by dilution with the mobile phase.
-
For forced degradation samples, follow the protocols above and dilute with the mobile phase to the desired concentration.
-
Filter all solutions through a 0.45 µm nylon filter before injection into the HPLC system.
-
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: this compound degradation pathways under various stress conditions.
References
Technical Support Center: Cefepime Usage in Complex Media
This guide provides researchers, scientists, and drug development professionals with essential information for avoiding Cefepime precipitation in complex experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in complex media a concern?
A1: this compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3] Its hydrochloride salt form is highly soluble in water.[3] However, in complex media, such as cell culture media or intravenous (IV) solutions containing other drugs, this compound can precipitate. This is a critical issue as precipitation alters the effective concentration of the antibiotic, can introduce particulates into the experiment, and may indicate chemical degradation.
Q2: What are the primary factors that can induce this compound precipitation?
A2: Several factors can contribute to this compound precipitation:
-
Temperature: Higher temperatures accelerate the degradation of this compound, which can lead to precipitation. This compound is less stable at 37°C compared to room temperature (20-25°C) or refrigerated conditions (2-8°C).
-
pH: Changes in the pH of the solution can affect this compound's stability. Degradation of this compound can itself cause an increase in the pH of the solution.
-
Incompatible Drugs and Ions: Co-administration with certain drugs can lead to physical or chemical incompatibility, resulting in precipitation. For instance, solutions of ampicillin (at concentrations >40 mg/mL), metronidazole, vancomycin, gentamicin, tobramycin, netilmicin sulfate, or aminophylline should not be added to this compound solutions. Prolonged storage in mixtures containing calcium ions can also lead to the formation of a precipitate.
-
Light Exposure: this compound powder and solutions should be protected from light, as exposure can cause them to darken. While this darkening may not always indicate a loss of potency, it is a sign of degradation.
-
Concentration: High concentrations of this compound may be more prone to precipitation, especially when mixed with other substances or stored for extended periods.
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Once reconstituted, the stability of this compound solutions is dependent on the diluent, concentration, and storage temperature. For intravenous infusion, this compound is compatible with fluids such as 0.9% Sodium Chloride Injection and 5% Dextrose Injection at concentrations between 1 mg/mL and 40 mg/mL. These solutions can be stored for up to 24 hours at controlled room temperature (20°C to 25°C) or for 7 days in a refrigerator (2°C to 8°C).
Q4: Can this compound be used in parenteral nutrition (PN) admixtures?
A4: Caution is advised when adding this compound to complex parenteral nutrition (PN) admixtures. These admixtures contain numerous components like lipids, amino acids, electrolytes (including calcium and magnesium ions), and trace elements that can lead to incompatibilities. Studies have shown that this compound is less stable in PN admixtures, with significant degradation observed within 24 hours. It is crucial to consult specific compatibility studies before adding this compound to any PN solution.
Troubleshooting Guides
Issue: I observed a precipitate after adding this compound to my complex media.
This guide will help you identify the potential cause and rectify the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Issue: The color of my this compound solution has changed.
A change in the color of this compound solutions, often to a yellow or even a red-purple hue, is an indication of degradation. While a slight darkening does not always mean a loss of potency, it is a warning sign. If a significant color change is observed, especially to red-purple, it suggests the formation of degradation products and the solution should be discarded.
Quantitative Data Summary
Table 1: Stability of this compound in Solution
| Temperature | Stability (Time to 10% degradation) | Reference |
| 25°C | ~24 hours | |
| 30°C | ~14 hours | |
| 37°C | < 10 hours |
Table 2: this compound Compatibility with Common IV Infusion Fluids Concentrations between 1 and 40 mg/mL
| Infusion Fluid | Stability at Room Temp (20-25°C) | Stability Refrigerated (2-8°C) | Reference |
| 0.9% Sodium Chloride | 24 hours | 7 days | |
| 5% Dextrose | 24 hours | 7 days | |
| 10% Dextrose | 24 hours | 7 days | |
| Lactated Ringer's and 5% Dextrose | 24 hours | 7 days | |
| 0.45% Sodium Chloride | Physically incompatible beyond 1 hour | Not Recommended | |
| Ringer's Lactate Solution | Physically incompatible beyond 1 hour | Not Recommended | |
| Plasma-Lyte A | Physically incompatible beyond 1 hour | Not Recommended |
Table 3: Known Incompatibilities of this compound
| Drug/Substance | Observation | Reference |
| Aminophylline | Potential interaction | |
| Ampicillin (>40 mg/mL) | Potential interaction | |
| Erythromycin | Incompatible | |
| Gentamicin | Potential interaction | |
| Metronidazole | Potential interaction | |
| Midazolam | Incompatible | |
| Netilmicin Sulfate | Potential interaction | |
| Propofol | Incompatible | |
| Theophylline | Chemical incompatibility (up to 25% degradation) | |
| Tobramycin | Potential interaction | |
| Vancomycin | Potential interaction |
Experimental Protocols
Protocol 1: Reconstitution of this compound for Laboratory Use
This protocol describes the standard procedure for reconstituting this compound hydrochloride powder for use in experiments.
Caption: Protocol for reconstituting this compound powder.
Protocol 2: Assessing Physical Compatibility of this compound with a Test Medium
This method can be used to visually assess the physical compatibility of this compound with a specific complex medium or drug solution.
-
Preparation: Prepare the this compound solution and the test medium/drug solution at the final concentrations intended for the experiment.
-
Mixing: In a clear sterile container (e.g., glass vial), mix the this compound solution with the test medium in the desired ratio. Prepare a control sample of this compound in a known compatible diluent.
-
Initial Observation: Immediately after mixing, visually inspect the sample against a dark and light background for any signs of precipitation, haze, or color change. A Tyndall beam (a high-intensity light source) can help visualize fine particulates.
-
Time-Point Analysis: Store the mixture under the intended experimental conditions (e.g., temperature, light exposure).
-
Follow-up Observations: Repeat the visual inspection at predetermined time points (e.g., 1, 4, 8, and 24 hours).
-
pH Measurement: Measure the pH of the admixture at each time point, as a significant change can indicate a chemical reaction.
-
Interpretation: this compound is considered physically incompatible if any particulate matter, haze, or significant color change is observed.
Factors Influencing this compound Stability
The stability of this compound is a multifactorial issue. The diagram below illustrates the key relationships between factors that can lead to its degradation and potential precipitation.
Caption: Factors leading to this compound degradation and precipitation.
References
Technical Support Center: HPLC Analysis of Cefepime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cefepime.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of interference in this compound HPLC analysis?
A1: Interferences in this compound HPLC analysis can originate from several sources, broadly categorized as:
-
Degradation Products: this compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic environments.[1][2][3][4][5] These degradation products can appear as extra peaks in the chromatogram, potentially co-eluting with or appearing close to the main this compound peak.
-
Synthetic Impurities: Impurities from the synthesis process, such as the E-isomer of this compound and other related substances (e.g., USP-defined impurities A and B), can be present in the sample.
-
Co-formulated Drugs: If analyzing a combination drug product, the other active pharmaceutical ingredients (APIs), such as Tazobactam or Amikacin, will be present and need to be chromatographically resolved.
-
Matrix Effects: When analyzing biological samples like plasma or urine, endogenous components of the matrix can interfere with the analysis, leading to issues like ion suppression in LC-MS/MS or co-eluting peaks. Poor peak shapes for this compound have been observed with certain columns when analyzing plasma samples.
-
Excipients: Components of the pharmaceutical formulation other than the API can sometimes interfere with the analysis.
-
System Contamination: Ghost peaks can arise from contaminants in the mobile phase, sample solvent, or from carryover from previous injections.
Q2: I am observing extra peaks in my chromatogram. How can I identify the source?
A2: Extra peaks can be due to degradation products, impurities, or system contamination. Here’s a systematic approach to identify their source:
-
Analyze a Blank: Inject your mobile phase and sample solvent (without the sample) to check for contamination from the system or solvents. If peaks are present, this indicates a contamination issue.
-
Perform Forced Degradation Studies: Subject your this compound standard to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. Comparing the chromatograms from the stressed samples to your sample chromatogram can help identify if the extra peaks are degradation products.
-
Use a Reference Standard: If available, inject a reference standard that contains known impurities to see if the retention times match the unknown peaks in your sample.
-
Review the Synthesis/Formulation: Understanding the synthetic route of the this compound API and the composition of the drug product can provide clues about potential impurities or excipient interferences.
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing for this compound can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with the basic amine groups in this compound, causing tailing.
-
Solution: Use a mobile phase with a lower pH (around 2.5-3.5) to protonate the silanol groups and reduce these interactions. Adding a competitive base, like triethylamine, to the mobile phase can also help. Alternatively, using an end-capped column or a column with a different stationary phase (e.g., a mixed-mode column) can mitigate this issue.
-
-
Column Degradation: A void at the head of the column or contamination can cause peak shape issues.
-
Solution: Reverse-flush the column or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.
-
-
Poorly Optimized Mobile Phase: The mobile phase composition, including the type and concentration of the organic modifier and buffer, can affect peak shape. Re-optimization of the mobile phase may be necessary.
Q4: The retention time of my this compound peak is shifting. What should I check?
A4: Retention time shifts can be attributed to:
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate and consistent preparation of the mobile phase for each run. Even small variations in the percentage of organic modifier or the pH of the buffer can cause shifts.
-
Fluctuations in Column Temperature: Maintaining a constant and controlled column temperature is crucial for reproducible retention times. Use a column oven to ensure temperature stability.
-
Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other parameters have been checked, it may be time to replace the column.
-
Flow Rate Instability: Check the pump for any signs of leaks or pressure fluctuations, which could indicate a problem with the flow rate.
Quantitative Data Summary
The following tables summarize typical retention times for this compound and potential interferences under different chromatographic conditions. Note that these values can vary depending on the specific HPLC system, column, and exact experimental conditions.
Table 1: Retention Times of this compound and Related Substances
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
| This compound | 9.97 | Column: PrincetonSPHER-100 C-18 (250 mm × 4.6 mm, 5 µm)Mobile Phase: 25 mM potassium dihydrogen phosphate buffer (pH 6.2) and acetonitrile (94:6, v/v)Flow Rate: 1.0 mL/minDetection: 210 nm | |
| Tazobactam | 7.61 | Column: PrincetonSPHER-100 C-18 (250 mm × 4.6 mm, 5 µm)Mobile Phase: 25 mM potassium dihydrogen phosphate buffer (pH 6.2) and acetonitrile (94:6, v/v)Flow Rate: 1.0 mL/minDetection: 210 nm | |
| This compound | 0.68 | Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Mobile Phase: Gradient with Solution A (Potassium Dihydrogen Phosphate buffer pH 6.5, Citric acid buffer pH 5.0, Acetonitrile) and Solution B (Tetradecyl ammonium bromide, Tetraheptyl ammonium bromide, Acetonitrile) (65:35 v/v)Flow Rate: 0.3 mL/minDetection: 230 nm | |
| Tazobactam | 1.69 | Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Mobile Phase: Gradient with Solution A (Potassium Dihydrogen Phosphate buffer pH 6.5, Citric acid buffer pH 5.0, Acetonitrile) and Solution B (Tetradecyl ammonium bromide, Tetraheptyl ammonium bromide, Acetonitrile) (65:35 v/v)Flow Rate: 0.3 mL/minDetection: 230 nm | |
| This compound | 9.09 | Column: Waters C-18 (250 mm x 4.6 mm, 5 µm)Mobile Phase: Methanol: Acetonitrile: Acetate Buffer (75:20:05 v/v), pH 5.1Flow Rate: 1.0 mL/minDetection: 212 nm | |
| Amikacin | 4.61 | Column: Waters C-18 (250 mm x 4.6 mm, 5 µm)Mobile Phase: Methanol: Acetonitrile: Acetate Buffer (75:20:05 v/v), pH 5.1Flow Rate: 1.0 mL/minDetection: 212 nm | |
| This compound | 0.82 | Column: UPLC C18 ethylene hybrid columnMobile Phase: 0.2% formic acid in water and acetonitrile (20:80 v/v)Flow Rate: 0.15 mL/minDetection: MS/MS | |
| Acidic Degradation Product | 0.76 | Column: UPLC C18 ethylene hybrid columnMobile Phase: 0.2% formic acid in water and acetonitrile (20:80 v/v)Flow Rate: 0.15 mL/minDetection: MS/MS | |
| Oxidative Degradation Product | 0.83 | Column: UPLC C18 ethylene hybrid columnMobile Phase: 0.2% formic acid in water and acetonitrile (20:80 v/v)Flow Rate: 0.15 mL/minDetection: MS/MS |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound and Amikacin
-
Objective: To separate and quantify this compound and Amikacin in the presence of their degradation products.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (75:20:05, v/v/v), with the pH adjusted to 5.1.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 212 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 100 mg of this compound and Amikacin reference standards in 100 mL of mobile phase to obtain stock solutions.
-
From the stock solutions, prepare working standards by appropriate dilution with the mobile phase to fall within the linearity range (e.g., 10-100 µg/mL for this compound and 2.5-25 µg/mL for Amikacin).
-
-
Sample Preparation (for Injection Formulation):
-
Take a sample from the injection vial equivalent to 500 mg of this compound and 125 mg of Amikacin.
-
Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
-
Objective: To assess the stability of this compound and the specificity of the HPLC method.
-
Procedure:
-
Acid Degradation: Treat the sample solution with 0.1 N HCl and stir for a specified time (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before dilution and injection.
-
Alkali Degradation: Treat the sample solution with 0.1 N NaOH for a specified time (e.g., 2 minutes). Neutralize with 0.1 N HCl before dilution and injection.
-
Oxidative Degradation: Treat the sample solution with 3-5% H₂O₂ for a specified time (e.g., 10 minutes to 30 minutes). Dilute and inject.
-
Thermal Degradation: Expose the sample solution to heat (e.g., 60-80°C) for a specified duration (e.g., 30-60 minutes). Allow to cool, then dilute and inject.
-
Photolytic Degradation: Expose the sample solution to UV light for a specified period (e.g., 24 hours). Dilute and inject.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Potential sources of interference in HPLC analysis.
References
- 1. Identification and characterization of new degradation products of this compound dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. japsonline.com [japsonline.com]
- 5. scielo.br [scielo.br]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the temperature-related degradation of Cefepime in plasma samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound concentrations are lower than expected. What could be the cause?
A1: Lower than expected this compound concentrations are often due to degradation in the plasma sample. This compound is unstable at room temperature and physiological temperatures.[1][2] Significant degradation can occur if samples are not handled and stored properly. It is crucial to maintain a low temperature throughout the collection, processing, and storage steps.
Q2: What is the recommended temperature for short-term storage of plasma samples containing this compound?
A2: For short-term storage, plasma samples should be kept on ice or refrigerated at approximately 4°C.[1][3][4] this compound is stable in plasma for up to 2 hours on ice or at room temperature, and for 24 hours at 4°C with minimal degradation. However, significant degradation is observed after 24 hours at room temperature.
Q3: How should I store plasma samples for long-term analysis?
A3: For long-term storage, plasma samples should be frozen at -80°C. This compound is stable in human plasma for up to 3 months when stored at -80°C. Storage at -20°C is also an option, with stability reported for up to 6 weeks for stock solutions and for several days for plasma samples.
Q4: Can I freeze and thaw my plasma samples multiple times?
A4: It is generally recommended to minimize freeze-thaw cycles. However, studies have shown that this compound in human plasma is stable for at least three freeze-thaw cycles without significant degradation. It is always best practice to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.
Q5: Does the type of plasma sample (e.g., deproteinized) affect this compound stability?
A5: Yes, somewhat. This compound degradation is plasma-dependent and persists even after protein removal through precipitation or ultrafiltration. The degradation occurs in deproteinized plasma, and the rate is dependent on temperature and the concentration of plasma components.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent this compound concentrations across replicates. | Sample handling inconsistencies. | Ensure all samples are processed under identical temperature and time conditions. Process samples on ice and minimize time at room temperature. |
| Significant drop in this compound concentration after 24 hours at room temperature. | Inherent instability of this compound. | This is expected. This compound degradation at room temperature is significant. For incubations longer than 2 hours, samples must be kept at 4°C or frozen. |
| Low recovery of this compound after sample extraction. | Degradation during extraction. | Perform all extraction steps, including protein precipitation, at 4°C to minimize degradation. |
| Color change (orange or brown) in this compound solutions. | Extensive degradation. | This indicates significant breakdown of the this compound molecule. The sample should be discarded. Ensure proper storage conditions to prevent this. |
Quantitative Data Summary
Table 1: Short-Term Stability of this compound in Human Plasma
| Temperature | Duration | This compound Degradation Rate | Stability | Reference |
| Room Temperature (~20-25°C) | 2 hours | - | Stable | |
| Room Temperature (~20-25°C) | 24 hours | 30.1% | Unstable | |
| On Ice | 2 hours | - | Stable | |
| 4°C (Refrigerator) | 24 hours | <15% | Stable | |
| 37°C | 10 hours | 0.31 h⁻¹ | Unstable |
Table 2: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Duration | Stability | Reference |
| -20°C | Up to 10 days | Stable | |
| -80°C | Up to 3 months | Stable |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Stability | Reference |
| 3 | Stable |
Experimental Protocols
Protocol 1: Plasma Sample Handling and Short-Term Storage
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., lithium heparin).
-
Plasma Separation: Centrifuge the blood samples as soon as possible to separate the plasma.
-
Sample Processing: Immediately after separation, place the plasma samples on ice or in a refrigerator at 4°C. All subsequent handling steps, including aliquoting and preparation for analysis, should be performed at this temperature.
-
Short-Term Storage: For storage up to 24 hours, keep the plasma samples at 4°C. For periods longer than 2 hours at room temperature, significant degradation will occur.
Protocol 2: this compound Quantification using LC-MS/MS
This protocol is a generalized procedure based on common practices.
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (e.g., 50 µL), add a protein precipitating agent like acetonitrile (often containing an internal standard).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Use a C18 or similar reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple-reaction-monitoring (MRM) mode.
-
Monitor the specific mass transitions for this compound (e.g., m/z 481.4 > 396.1).
-
Visualizations
Caption: Factors influencing this compound degradation in plasma.
Caption: Recommended workflow for this compound plasma sample handling.
References
- 1. Pitfalls in this compound Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Antibacterial Activity of this compound during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefepime and Beta-Lactamase Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Cefepime by different types of beta-lactamases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bacterial resistance to this compound?
The most common mechanism of resistance to this compound in Gram-negative bacteria is the production of beta-lactamase enzymes that hydrolyze the drug.[1] this compound, like other beta-lactam antibiotics, works by inhibiting bacterial cell wall synthesis.[1] Beta-lactamases break open the beta-lactam ring in the antibiotic's structure, rendering it inactive.[2]
Q2: Which types of beta-lactamases are most effective at inactivating this compound?
Several classes of beta-lactamases can inactivate this compound, with varying efficiency:
-
Extended-Spectrum β-Lactamases (ESBLs): ESBLs, such as TEM, SHV, and CTX-M types, can hydrolyze this compound.[1][3] CTX-M-type β-lactamases, in particular, hydrolyze this compound with high efficiency.
-
Carbapenemases: Certain carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC) and some OXA-type enzymes, can hydrolyze this compound. Metallo-β-lactamases (MBLs) like VIM and IMP are also a significant mechanism of resistance.
-
AmpC β-Lactamases: While this compound generally has a lower affinity for and is more stable against many AmpC β-lactamases compared to other cephalosporins, hyperproduction or certain variants of AmpC can lead to resistance.
Q3: Why do some KPC-producing isolates appear susceptible to this compound in vitro?
A notable percentage (around 14.4% in one study) of KPC-producing Enterobacterales can test as susceptible to this compound using standard laboratory methods. This can be confusing for both laboratory staff and clinicians. However, animal model data suggests that this compound may not be effective in vivo against carbapenemase-producing isolates, even with a susceptible MIC. Therefore, for serious infections, it is recommended to avoid this compound if a carbapenemase is detected, regardless of the in vitro susceptibility result.
Q4: Can this compound be used in combination with a beta-lactamase inhibitor?
Yes, several novel beta-lactamase inhibitors are being developed and studied in combination with this compound to restore its activity against resistant bacteria. Examples include:
-
Taniborbactam: A boronate inhibitor with activity against both serine- and metallo-beta-lactamases.
-
Zidebactam: A β-lactam enhancer that can overcome various resistance mechanisms in P. aeruginosa.
-
Enmetazobactam: A novel inhibitor active against ESBLs.
-
AAI101: A zwitterionic inhibitor with enhanced penetration into Gram-negative bacteria.
These combinations aim to protect this compound from hydrolysis by a broader range of beta-lactamases.
Troubleshooting Guides
Problem 1: My experimental results show high this compound MIC values for a bacterial isolate. How do I determine the likely class of beta-lactamase responsible?
Answer: A high Minimum Inhibitory Concentration (MIC) for this compound suggests the presence of a beta-lactamase. To narrow down the potential class, you can perform a series of tests:
-
Phenotypic Tests:
-
ESBL screening: Use combination disk tests with clavulanic acid. A significant increase in the zone of inhibition for a cephalosporin in the presence of clavulanic acid suggests an ESBL.
-
Carbapenemase detection: The CarbaNP test or modified Hodge test can indicate carbapenemase production.
-
AmpC induction tests: Use cefoxitin and a third-generation cephalosporin to look for inducible AmpC production.
-
-
Genotypic Tests:
-
PCR: Use specific primers to amplify genes for common beta-lactamases (e.g., blaCTX-M, blaKPC, blaNDM, blaOXA-48).
-
Logical Workflow for Beta-Lactamase Identification
Caption: Troubleshooting workflow for identifying beta-lactamase class based on this compound MIC.
Problem 2: I am getting inconsistent this compound MIC results for the same bacterial strain.
Answer: Inconsistent MIC results can arise from several factors. Here's a checklist to troubleshoot this issue:
-
Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 5 x 105 CFU/mL. Higher inoculum densities can lead to elevated MIC values.
-
Media and Reagents: Use fresh, cation-adjusted Mueller-Hinton broth. Variations in pH or cation content can affect antibiotic activity.
-
Incubation Conditions: Incubate at 35-37°C for 16-20 hours in ambient air. Ensure consistent incubation times and temperatures across experiments.
-
Purity of the Isolate: Re-streak the isolate to ensure you are working with a pure culture. Contamination can lead to variable results.
-
Methodology: If using automated systems like Vitek 2 or MicroScan, confirm unexpected results with a reference method like broth microdilution.
Data Presentation
Table 1: this compound MICs for KPC-producing K. pneumoniae with and without a Beta-Lactamase Inhibitor
| Strain | This compound MIC (µg/mL) | This compound + S02030 (4 µg/mL) MIC (µg/mL) | This compound + MB076 (4 µg/mL) MIC (µg/mL) |
| KPC-Kpn-1 | 32 | 0.5 | 0.5 |
Data extracted from a study on boronic acid inhibitors.
Table 2: Susceptibility of KPC-Producing Enterobacteriaceae to this compound
| Organism | Number of Isolates | Percentage Susceptible to this compound |
| K. pneumoniae | 31 | 14.4% (of total 499 KPC producers) |
| K. oxytoca | 13 | 14.4% (of total 499 KPC producers) |
| C. freundii | 10 | 14.4% (of total 499 KPC producers) |
| E. cloacae | 8 | 14.4% (of total 499 KPC producers) |
| E. coli | 8 | 14.4% (of total 499 KPC producers) |
| R. planticola | 2 | 14.4% (of total 499 KPC producers) |
Data from a study on KPC-producing Enterobacteriaceae susceptibility.
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound dilutions: Serially dilute this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.
-
Prepare bacterial inoculum:
-
Grow the bacterial isolate overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in saline to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculate the plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Read results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 2: Colorimetric Beta-Lactamase Activity Assay
This protocol utilizes a chromogenic cephalosporin, nitrocefin, to measure beta-lactamase activity.
-
Sample Preparation:
-
For bacterial cultures, centrifuge the sample to pellet the cells.
-
Resuspend the pellet in an appropriate assay buffer.
-
Lyse the cells (e.g., by sonication) to release the periplasmic enzymes.
-
Centrifuge to remove cell debris and collect the supernatant containing the beta-lactamase.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the prepared sample supernatant.
-
Prepare a reaction mix containing nitrocefin in assay buffer.
-
-
Initiate Reaction: Add the nitrocefin reaction mix to the sample wells to start the hydrolysis reaction.
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 490 nm in a microplate reader.
-
Take readings kinetically over a period of 30-60 minutes.
-
-
Calculate Activity: The rate of change in absorbance is proportional to the beta-lactamase activity. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.
Signaling Pathway of this compound Inactivation by Beta-Lactamase
Caption: this compound is inactivated through hydrolysis of its beta-lactam ring by beta-lactamase.
References
- 1. This compound: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 3. Extended-spectrum plasmid-mediated beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cefepime Versus Meropenem for the Treatment of Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cefepime and meropenem for the treatment of infections caused by Pseudomonas aeruginosa. The information presented is based on experimental data from in vitro studies, clinical trials, and pharmacokinetic/pharmacodynamic analyses to assist researchers and drug development professionals in their understanding of these two critical antibiotics.
In Vitro Activity: A Head-to-Head Comparison
The in vitro efficacy of this compound and meropenem against P. aeruginosa has been evaluated in numerous studies. Carbapenems, such as meropenem and imipenem, have been shown to be more effective in vitro against isolates from cystic fibrosis patients than cephalosporins like this compound and ceftazidime.[1][2][3] Specifically, one study found 92.5% of isolates were susceptible to carbapenems, while 77.6% were susceptible to the tested cephalosporins.[1][2]
However, in a study on an experimental Pseudomonas keratitis model in rabbits, topical meropenem was found to be at least as effective as topical moxifloxacin, while both were considered safer and more suitable for limited corneal invasion than this compound. In this study, colony-forming unit (CFU) values, polymorphonuclear leukocyte (PMNL) infiltration scores, and MMP-9 immunoreactivity were significantly lower in the meropenem and moxifloxacin groups compared to the this compound group.
Below is a summary of susceptibility data from a study on P. aeruginosa isolates from cystic fibrosis patients:
| Antibiotic | Susceptible (%) |
| Meropenem | 92.5% |
| Imipenem | 92.5% |
| This compound | 77.6% |
| Ceftazidime | 77.6% |
Clinical Efficacy: Insights from Clinical Trials
While both this compound and meropenem are effective against P. aeruginosa, meropenem generally demonstrates more reliable coverage against ESBL-producing organisms and anaerobes, making it a preferred option for severe infections where these pathogens are suspected. For severe intra-abdominal infections with high severity, meropenem is specifically recommended. In cases of hospital-acquired or ventilator-associated pneumonia in critically ill patients or those in septic shock, dual pseudomonal coverage is often recommended, with meropenem being a preferred option.
A recent phase 3 clinical trial (CERTAIN-1) compared this compound-taniborbactam to meropenem for complicated urinary tract infections (cUTI). In a subgroup of patients with P. aeruginosa infections, this compound-taniborbactam achieved composite success in 50.0% of patients and clinical success in 81.3% of patients. The corresponding rates for meropenem were 57.1% and 85.7%, respectively. It is important to note that this trial evaluated this compound in combination with a beta-lactamase inhibitor.
Pharmacokinetics and Pharmacodynamics
The efficacy of beta-lactam antibiotics, including this compound and meropenem, is best predicted by the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting organism (%fT > MIC). For this compound, a target of >60% fT > MIC is associated with minimizing the possibility of a poor microbiological response in non-urinary tract P. aeruginosa infections. To achieve this target against susceptible P. aeruginosa in patients with normal renal function, this compound doses of at least 2 g every 8 hours are required.
For meropenem, a pharmacodynamic target of 40% fT > MIC has been reported to maximize bacterial killing. In a murine thigh infection model with P. aeruginosa, both meropenem and imipenem produced maximal activity at 40% T > MIC.
Mechanisms of Action and Resistance
Both this compound and meropenem are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs).
Pseudomonas aeruginosa can develop resistance to these antibiotics through several mechanisms:
-
Enzymatic Degradation: Production of beta-lactamase enzymes, such as AmpC cephalosporinases, extended-spectrum beta-lactamases (ESBLs), and metallo-beta-lactamases (MBLs), can hydrolyze and inactivate the antibiotic. MBLs are particularly effective at inactivating carbapenems.
-
Efflux Pumps: Multidrug efflux pumps, such as MexAB-OprM and MexXY-OprM, can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.
-
Reduced Permeability: The loss or downregulation of outer membrane porin OprD reduces the entry of carbapenems, particularly imipenem and to a lesser extent meropenem, into the cell.
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of beta-lactam antibiotics.
Caption: Mechanisms of action and resistance to this compound and Meropenem in P. aeruginosa.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
-
Inoculum Preparation: A pure culture of P. aeruginosa is grown on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and meropenem are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotics.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Time-Kill Assay
This assay is performed to assess the bactericidal activity of an antibiotic over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for broth microdilution.
-
Assay Setup: Test tubes containing broth and the antibiotic at a specific concentration (e.g., 4x MIC) are inoculated with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL. A growth control tube without the antibiotic is also included.
-
Incubation and Sampling: The tubes are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The withdrawn samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each antibiotic concentration. Synergy, indifference, or antagonism can be assessed when combinations of antibiotics are tested.
Conclusion
Both this compound and meropenem are potent antipseudomonal agents. Meropenem generally exhibits superior in vitro activity and a broader spectrum of coverage, particularly against ESBL-producing and anaerobic bacteria. However, rising resistance to carbapenems is a significant concern. This compound remains a valuable therapeutic option, and its efficacy can be optimized through pharmacodynamic-based dosing strategies. The choice between these two antibiotics should be guided by local susceptibility patterns, the site and severity of infection, and patient-specific factors. The development of new beta-lactamase inhibitors, such as taniborbactam, may further enhance the utility of this compound against resistant strains of P. aeruginosa.
References
Cefepime-Sulbactam: A Comparative Guide to Efficacy Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, necessitating the development and strategic evaluation of novel antimicrobial combinations. This guide provides a comprehensive comparison of the efficacy of Cefepime-sulbactam against key MDR pathogens, benchmarking its performance against established and novel therapeutic alternatives. The information herein is supported by in vitro susceptibility data and clinical outcomes, with detailed methodologies for cited experiments.
Mechanism of Action: A Synergistic Approach
This compound, a fourth-generation cephalosporin, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, its effectiveness is often compromised by β-lactamase enzymes, a primary mechanism of resistance in many MDR bacteria. Sulbactam, a β-lactamase inhibitor, mitigates this by irreversibly binding to and inactivating certain β-lactamases, particularly class A enzymes.[1] This protects this compound from degradation, restoring its activity. Furthermore, sulbactam possesses intrinsic antibacterial activity against Acinetobacter baumannii, a notoriously difficult-to-treat pathogen, by binding to its PBPs.[1]
I. In Vitro Efficacy: Comparative Susceptibility
The in vitro potency of this compound-sulbactam is most evident against challenging Gram-negative pathogens. The addition of sulbactam significantly lowers the Minimum Inhibitory Concentrations (MICs) of this compound for many MDR strains.
Against Acinetobacter baumannii
This compound-sulbactam demonstrates notable activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen for which therapeutic options are severely limited. Studies show a marked reduction in MIC values compared to this compound alone.
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| This compound | 32 | 64 |
| This compound-sulbactam (1:1) | 8 | 32 |
| Meropenem | 32 | >64 |
| Imipenem | 16 | 64 |
| Piperacillin-tazobactam | >256 | >256 |
Data synthesized from multiple sources for carbapenem-resistant isolates. MIC values can vary based on specific resistance mechanisms.
Against Carbapenem-Resistant Enterobacterales (CRE)
Against CRE, particularly those producing KPC (Klebsiella pneumoniae carbapenemase), this compound-sulbactam shows restored activity. While newer agents like Ceftazidime-avibactam are highly potent against KPC producers, this compound-sulbactam may offer a viable alternative.
| Antibiotic Agent | Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| This compound-sulbactam | KPC-producing K. pneumoniae | 4/4 | 32/32 | - |
| This compound | KPC-producing K. pneumoniae | 64 | >128 | <10% |
| Ceftazidime-avibactam | KPC-producing K. pneumoniae | ≤1 | 2 | 99.3%[2] |
| Meropenem | All CRE | >16 | >16 | <10%[2] |
Data compiled from various in vitro studies. Susceptibility percentages are based on CLSI/EUCAST breakpoints and may not be directly comparable across studies.
Against MDR Pseudomonas aeruginosa
The utility of this compound-sulbactam against MDR P. aeruginosa is more variable and depends on the specific resistance mechanisms present, such as AmpC hyperproduction or efflux pumps.
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| This compound-sulbactam | 8 | 32 |
| This compound | 16 | 64 |
| Piperacillin-tazobactam | 32 | >128 |
| Meropenem | 8 | 32 |
| Ceftolozane-tazobactam | 1 | 4 |
MIC values are representative for MDR, non-carbapenemase-producing isolates.
II. Clinical Efficacy: Comparative Trial Outcomes
Clinical data supports the use of this compound-sulbactam as a carbapenem-sparing option for severe nosocomial infections. A comparative study highlighted its non-inferiority to carbapenems in treating serious infections, including sepsis and septic shock.
| Outcome | This compound-sulbactam | Carbapenems | Infection Type |
| Clinical Efficacy | 71% | 62% | Severe Nosocomial Infections[1] |
| Bacteriological Efficacy | 87% | 73% | Severe Nosocomial Infections |
| Clinical Cure | 90.3% | - | Nosocomial Pneumonia |
| Clinical Cure | 80.7% | - | Ventilator-Associated Pneumonia |
Note: The study showed no significant difference in clinical efficacy between this compound-sulbactam and carbapenems.
A notable finding was the significantly lower rate of emergent carbapenem-resistant bacteria during treatment with this compound-sulbactam (20.0%) compared to treatment with carbapenems (74.5%). This underscores its potential role in antimicrobial stewardship.
III. Experimental Protocols
The data presented in this guide are derived from standardized in vitro testing methods. Below are outlines of the key experimental protocols.
Broth Microdilution for MIC Determination
This method is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Inoculum Preparation: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate. For this compound-sulbactam, dilutions are typically made with a fixed ratio (e.g., 1:1 or 2:1).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay
This method is used to assess the in vitro interaction between two antimicrobial agents (e.g., this compound and Sulbactam).
-
Plate Setup: In a 96-well plate, one drug (e.g., this compound) is serially diluted horizontally, while the second drug (e.g., Sulbactam) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Plates are inoculated and incubated as described in the broth microdilution protocol.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
IV. Conclusion and Future Directions
This compound-sulbactam demonstrates enhanced in vitro activity against a range of MDR Gram-negative pathogens, most notably Acinetobacter baumannii and certain Enterobacterales. Clinical data suggest it is a viable alternative to carbapenems for severe nosocomial infections, with the added benefit of reducing the selection pressure for carbapenem resistance.
While it shows promise, its role against pathogens with metallo-β-lactamases (MBLs) is limited, and its efficacy against MDR P. aeruginosa can be inconsistent. For infections caused by KPC and OXA-48-producing CRE, newer agents like Ceftazidime-avibactam often exhibit superior in vitro potency.
For drug development professionals, this compound-sulbactam serves as a successful example of repurposing existing molecules to address modern resistance challenges. Future research should focus on large-scale clinical trials to directly compare its efficacy and safety against newer β-lactam/β-lactamase inhibitor combinations and to define its optimal place in therapy for various MDR infections.
References
- 1. This compound/Sulbactam — A New Innovative Antibiotic for In-Hospital Treatment of Severe Infections and the Implementation of Carbapenem-Replacement Strategy to Contain Antibiotic Resistance | Yakovlev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. mdpi.com [mdpi.com]
Combination Therapy of Cefepime and Gentamicin Demonstrates Potent Synergistic Eradication of Bacterial Biofilms
A comprehensive analysis of experimental data reveals the enhanced efficacy of Cefepime and Gentamicin co-administration in eliminating resilient Pseudomonas aeruginosa biofilms, a critical challenge in clinical settings. This guide provides an objective comparison of this combination therapy against individual antibiotic performance, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
The formation of bacterial biofilms presents a significant hurdle in the treatment of chronic infections, as the extracellular matrix of the biofilm provides a protective barrier against antibiotics. This guide delves into the synergistic relationship between this compound, a fourth-generation cephalosporin, and Gentamicin, an aminoglycoside antibiotic, in combating biofilms formed by the opportunistic pathogen Pseudomonas aeruginosa.
Quantitative Analysis of Synergistic Efficacy
Experimental data from checkerboard assays robustly demonstrate the synergistic effect of combining this compound and Gentamicin against P. aeruginosa biofilms. The combination significantly reduces the concentrations of both antibiotics required to inhibit biofilm formation and to eradicate established biofilms, as detailed in the table below.
| Antibiotic(s) | Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) |
| This compound (alone) | Not specified | Not specified |
| Gentamicin (alone) | 512[1] | 1024[1] |
| This compound + Gentamicin | 16 [1] | 32 [1] |
The data clearly indicates a substantial decrease in both the MBIC and MBEC for Gentamicin when used in combination with this compound, highlighting a potent synergistic interaction that leads to the complete eradication of the P. aeruginosa biofilm[2].
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
Microtiter Plate Biofilm Assay
This assay is fundamental for the formation and quantification of bacterial biofilms in a high-throughput manner.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of Pseudomonas aeruginosa into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.
-
Inoculum Standardization: Dilute the overnight culture to a standardized optical density (e.g., 0.5 McFarland standard) in fresh broth.
-
Biofilm Formation: Dispense 200 µL of the standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells twice with sterile phosphate-buffered saline (PBS).
-
Crystal Violet Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 33% glacial acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance value is directly proportional to the amount of biofilm.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Protocol:
-
Antibiotic Preparation: Prepare stock solutions of this compound and Gentamicin. Create a series of two-fold serial dilutions for each antibiotic in a separate 96-well plate.
-
Plate Setup: In a new 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well.
-
Combination Gradients: Transfer serial dilutions of this compound along the rows and serial dilutions of Gentamicin along the columns of the plate, creating a two-dimensional gradient of antibiotic concentrations.
-
Inoculation: Add 100 µL of a standardized P. aeruginosa inoculum (prepared as in the biofilm assay) to each well.
-
Biofilm Incubation: Incubate the plate at 37°C for 24 hours to allow biofilm formation in the presence of the antibiotics.
-
MBIC Determination: After incubation, wash the plate and perform crystal violet staining as described above. The MBIC is the lowest concentration of the antibiotic combination that inhibits visible biofilm formation.
-
MBEC Determination: To determine the MBEC, after the initial incubation, the wells are washed and fresh antibiotic-free medium is added. The plate is then sonicated to detach the biofilm and the viability of the detached bacteria is assessed by plating on agar. The MBEC is the lowest concentration of the antibiotic combination that results in no bacterial growth.
Time-Kill Curve Assay for Biofilms
This assay provides a dynamic view of the bactericidal activity of antibiotics against established biofilms over time.
Protocol:
-
Biofilm Formation: Grow P. aeruginosa biofilms in a suitable model, such as on the pegs of a Calgary Biofilm Device or in the wells of a microtiter plate, for 24-48 hours.
-
Antibiotic Treatment: Expose the established biofilms to this compound alone, Gentamicin alone, and the combination of this compound and Gentamicin at specific concentrations (e.g., based on MBIC values). Include a no-antibiotic control.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a subset of the biofilms (e.g., pegs or wells).
-
Biofilm Disruption: Disrupt the biofilm structure to release the embedded bacteria, typically through sonication or vigorous vortexing in a sterile solution.
-
Viable Cell Counting: Perform serial dilutions of the disrupted biofilm suspension and plate onto appropriate agar plates.
-
Data Analysis: After incubation, count the number of colony-forming units (CFU) to determine the number of viable bacteria at each time point. Plot the log10 CFU/mL against time to generate the time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizing the Mechanisms of Action and Synergy
The synergistic effect of this compound and Gentamicin can be attributed to their distinct yet complementary mechanisms of action, which are further enhanced by their potential to interfere with bacterial communication pathways.
Caption: Mechanism of this compound and Gentamicin Synergy.
The above diagram illustrates that this compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. This disruption of the cell wall's integrity is believed to facilitate the uptake of Gentamicin, an aminoglycoside, which then inhibits protein synthesis at the ribosomal level, leading to bacterial cell death.
Furthermore, bacterial biofilm formation is often regulated by a cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa is complex and involves multiple signaling systems, including Las, Rhl, PQS, and IQS. While the direct impact of this compound and Gentamicin on these specific pathways is an area of ongoing research, it is plausible that the stress induced by this antibiotic combination could interfere with the intricate signaling cascades that govern biofilm development.
Caption: Experimental Workflow for Assessing Synergy.
This workflow diagram outlines the key stages involved in evaluating the synergistic effect of this compound and Gentamicin on bacterial biofilms, from initial preparation to final data analysis.
References
Validating Cefepime MIC Breakpoints for Resistant Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cefepime's performance against resistant clinical isolates, supported by experimental data and detailed methodologies. We will delve into the current Minimum Inhibitory Concentration (MIC) breakpoints set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and evaluate their validity in the context of evolving resistance mechanisms.
This compound MIC Breakpoints: A Tale of Two Standards
The interpretation of this compound susceptibility is guided by MIC breakpoints, which are periodically reviewed and updated by regulatory bodies like the CLSI in North America and EUCAST in Europe. These breakpoints are critical for clinical decision-making and for monitoring the emergence of resistance.
Recent updates have seen a divergence in breakpoints between the two organizations, particularly for Enterobacterales. In 2014, the CLSI revised its this compound breakpoints for Enterobacterales, discontinuing the "intermediate" category and introducing the "susceptible-dose dependent" (SDD) category.[1] This change reflects the understanding that higher doses of this compound can be effective against isolates with MICs in the SDD range.
Table 1: this compound MIC Breakpoints (mg/L) for Enterobacterales
| Category | CLSI | EUCAST |
| Susceptible (S) | ≤2 | ≤1 |
| Susceptible-Dose Dependent (SDD) / Intermediate (I) | 4-8 (SDD) | 2-8 (I) |
| Resistant (R) | ≥16 | >8 |
Table 2: this compound MIC Breakpoints (mg/L) for Pseudomonas aeruginosa
| Category | CLSI | EUCAST |
| Susceptible (S) | ≤8 | ≤8 |
| Intermediate (I) | 16 | - |
| Resistant (R) | ≥32 | >8 |
Comparative In Vitro Activity of this compound
The emergence of resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, poses a significant challenge to the efficacy of cephalosporins. The following tables summarize the in vitro activity of this compound in comparison to other key antibiotics against resistant Gram-negative isolates.
Table 3: Comparative MIC Data (mg/L) for ESBL-Producing Enterobacterales
| Antibiotic | MIC₅₀ | MIC₉₀ |
| This compound | 2 | ≥16 |
| Meropenem | ≤0.06 | 0.12 |
| Piperacillin-Tazobactam | 16 | >64 |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively. For ESBL-producing E. cloacae, the this compound MIC₉₀ has been reported to be as high as 64 mg/L, whereas for non-ESBL producers, it is 0.5 mg/L.[2]
Table 4: Comparative MIC Data (mg/L) for Carbapenem-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ | MIC₉₀ |
| This compound | 4 | 8 |
| Meropenem | 16 | >32 |
| Piperacillin-Tazobactam | 64 | >256 |
For P. aeruginosa infections, this compound MICs ranged from 1 to 32 μg/ml, with an MIC₅₀ of 4 μg/ml and an MIC₉₀ of 8 μg/ml.[3]
Clinical Validation of this compound Breakpoints
The ultimate validation of MIC breakpoints lies in their ability to predict clinical outcomes. Several studies have investigated the correlation between this compound MICs and patient mortality, particularly for isolates falling within the SDD category.
Table 5: Clinical Outcomes Based on this compound MIC for Gram-Negative Bacteremia
| This compound MIC (mg/L) | 28-Day Mortality Rate |
| <8 | 24.1% |
| ≥8 | 54.8% |
One study found that patients with Gram-negative bacteremia treated with this compound for isolates with an MIC of ≥8 μg/ml had a significantly higher 28-day mortality rate (54.8%) compared to those with isolates having an MIC of <8 μg/ml (24.1%).[4][5] The mortality rate for patients with isolates at the 8 μg/ml breakpoint was 56.3%.
For patients with Enterobacter cloacae bacteremia, those infected with this compound-SDD isolates (MIC 4-8 µg/mL) who received definitive this compound therapy had a higher 30-day mortality rate compared to those treated with a carbapenem (62.5% vs. 33.3%). Furthermore, empirical this compound therapy for this compound-SDD isolates was associated with a significantly higher 30-day mortality rate compared to empirical carbapenem therapy (71.4% vs. 18.2%).
However, another study on Enterobacteriaceae bacteremia found no significant difference in 30-day mortality between patients with this compound-susceptible and this compound-SDD isolates (10.2% vs. 11.5%).
Experimental Protocols
Broth Microdilution for MIC Determination
The reference method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, as detailed in the CLSI M07 document. This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test organism.
Key Steps:
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing Experimental and Logical Workflows
To better understand the processes involved in validating this compound MIC breakpoints, the following diagrams illustrate the experimental workflow for MIC determination and the logical framework for breakpoint validation.
Experimental workflow for determining this compound MIC by broth microdilution.
Logical relationship for validating and setting this compound MIC breakpoints.
Conclusion
The validation of this compound MIC breakpoints is a dynamic process that must keep pace with the evolution of bacterial resistance. The data presented in this guide highlight the ongoing debate and the importance of considering both in vitro activity and clinical outcomes when interpreting this compound susceptibility. For resistant isolates, particularly those in the susceptible-dose dependent (SDD) range, careful consideration of dosing strategies is crucial to optimize therapeutic success. Researchers and drug development professionals should continue to monitor the performance of this compound and contribute to the refinement of interpretive criteria to ensure its continued utility in treating serious Gram-negative infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SHV-Type Extended-Spectrum Beta-Lactamase Production Is Associated with Reduced this compound Susceptibility in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Failure of Current this compound Breakpoints To Predict Clinical Outcomes of Bacteremia Caused by Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Cefepime vs. Piperacillin/Tazobactam for the Treatment of ESBL-Producing Escherichia coli Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli presents a significant therapeutic challenge worldwide. The optimal treatment for infections caused by these multidrug-resistant organisms is a subject of ongoing debate, with carbapenems often considered the drugs of choice. However, the increasing use of carbapenems has driven the emergence of carbapenem-resistant Enterobacterales (CRE), necessitating the exploration of alternative, carbapenem-sparing therapeutic options. This guide provides a detailed comparison of two such alternatives, cefepime and piperacillin/tazobactam, for the treatment of ESBL-producing E. coli infections, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a fourth-generation cephalosporin, exhibits greater stability against hydrolysis by ESBL enzymes compared to other cephalosporins.[1][2] Piperacillin/tazobactam, a combination of an extended-spectrum penicillin and a β-lactamase inhibitor, can also be effective against ESBL-producing organisms due to the inhibitory action of tazobactam.[1] However, the clinical efficacy of both agents can be influenced by factors such as the specific type of ESBL enzyme, the bacterial inoculum size, and the minimum inhibitory concentration (MIC) of the infecting organism.[3][4] This guide synthesizes available data to aid in the informed selection and development of treatment strategies for ESBL-producing E. coli infections.
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies comparing the in vitro activity and clinical outcomes of this compound and piperacillin/tazobactam against ESBL-producing E. coli.
Table 1: In Vitro Susceptibility of ESBL-Producing E. coli
| Antibiotic | Region | Susceptibility (%) | Source |
| This compound | North America | 90.3% | |
| Piperacillin/Tazobactam | North America | 82.7% |
Table 2: Clinical Outcomes in Patients with ESBL-Producing E. coli Bacteremia
| Treatment Group | Outcome | Value | Study |
| This compound | 14-Day Mortality | 8% | |
| Piperacillin/Tazobactam | 14-Day Mortality | 0% | |
| Carbapenems (Comparator) | 14-Day Mortality | 19% | |
| Non-Carbapenem (this compound or Piperacillin/Tazobactam) | In-Hospital Mortality | 3% | |
| Carbapenem (Comparator) | In-Hospital Mortality | 8% |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Probability
| Antibiotic Regimen | Organism | Probability of Target Attainment (T>MIC) | Study |
| This compound 2g q12h | E. coli | 99% (70% T>MIC) / 100% (30% T>MIC) | |
| Piperacillin/Tazobactam 3.375g q4h | E. coli | 77% (70% T>MIC) / 96% (30% T>MIC) | |
| Piperacillin/Tazobactam 3.375g q6h | E. coli | 28% (70% T>MIC) / 91% (30% T>MIC) |
Experimental Protocols
The data presented above are derived from studies employing various methodologies. Understanding these protocols is crucial for interpreting the results.
In Vitro Susceptibility Testing
-
Method: Broth microdilution is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
-
Procedure:
-
A standardized inoculum of the ESBL-producing E. coli isolate is prepared.
-
The bacterial suspension is added to a series of microtiter wells containing serial twofold dilutions of the antibiotic being tested (this compound or piperacillin/tazobactam).
-
The microtiter plates are incubated under controlled conditions (e.g., 35°C for 16-20 hours).
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
ESBL Phenotype Confirmation: Isolates with elevated MICs to third-generation cephalosporins (e.g., ceftazidime, ceftriaxone) are often tested for ESBL production using a clavulanate inhibition test.
Clinical Outcome Studies
-
Study Design: Many studies comparing this compound and piperacillin/tazobactam for ESBL infections are retrospective cohort studies.
-
Patient Population: These studies typically include adult patients with bloodstream infections caused by ESBL-producing E. coli. Patients are often stratified based on the initial antibiotic therapy they received (e.g., this compound, piperacillin/tazobactam, or a carbapenem).
-
Data Collection: Researchers collect data on patient demographics, comorbidities, severity of illness (e.g., Pitt bacteremia score), source of infection, antibiotic dosages, and clinical outcomes.
-
Primary Outcomes: The primary outcome is often 14-day or 30-day all-cause mortality.
-
Secondary Outcomes: Secondary outcomes may include clinical cure (resolution of signs and symptoms of infection), microbiological cure (eradication of the pathogen), length of hospital stay, and the emergence of resistance.
Mechanisms of Action and Resistance
The efficacy of this compound and piperacillin/tazobactam is dictated by their interaction with bacterial cell wall synthesis machinery and their susceptibility to hydrolysis by β-lactamases.
dot
Caption: Therapeutic pathways and resistance mechanisms.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and piperacillin/tazobactam against ESBL-producing E. coli.
dot
Caption: Experimental workflow for antibiotic comparison.
Discussion and Conclusion
The decision to use this compound or piperacillin/tazobactam for the treatment of ESBL-producing E. coli infections is complex and should be guided by local susceptibility patterns, patient-specific factors, and the site and severity of infection. While some studies suggest that this compound may have higher in vitro activity against ESBL-producing E. coli from certain regions, clinical outcome data can be conflicting. For instance, some retrospective studies have shown higher mortality rates in patients treated with this compound compared to carbapenems, particularly when the MIC is high. Conversely, other studies have found no significant difference in mortality between non-carbapenem and carbapenem therapies for ESBL bloodstream infections.
Piperacillin/tazobactam's efficacy can be compromised by the presence of certain β-lactamases, such as OXA-1, which is poorly inhibited by tazobactam. The inoculum effect, where a higher bacterial load leads to increased MICs, has also been observed with both this compound and piperacillin/tazobactam and may contribute to therapeutic failures in severe infections.
Pharmacokinetic and pharmacodynamic modeling suggests that achieving optimal therapeutic exposures (percent time above MIC) is crucial for the efficacy of both drugs, and that this compound may have a higher probability of target attainment with standard dosing regimens.
References
- 1. Comparative activities of this compound and piperacillin/tazobactam tested against a global collection of Escherichia coli and Klebsiella spp. with an ESBL phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwcsim.org [uwcsim.org]
Cefepime and Vancomycin Combination Therapy for MRSA Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant challenge in clinical practice, necessitating the exploration of novel therapeutic strategies. While vancomycin has long been a cornerstone of anti-MRSA therapy, concerns over its efficacy and the rise of reduced susceptibility have spurred interest in combination therapies. This guide provides a comprehensive comparison of cefepime and vancomycin combination therapy with alternative treatments for MRSA infections, supported by experimental data and detailed methodologies.
Clinical Efficacy: A Comparative Overview
Recent studies suggest that the combination of this compound and vancomycin may offer improved outcomes for patients with MRSA bacteremia compared to vancomycin monotherapy. A retrospective study of 109 patients demonstrated a lower likelihood of microbiological failure and fewer bloodstream infections persisting for seven or more days in the combination therapy group[1]. While a reduction in the primary composite outcome of 30-day mortality, persistent bacteremia, and 60-day recurrence was not statistically significant, the trend favored combination therapy[1]. Another retrospective cohort study found that combination therapy with vancomycin and a β-lactam was associated with a higher likelihood of microbiological eradication of MRSA bacteremia compared to vancomycin alone[2].
Alternative therapies for MRSA infections include daptomycin, linezolid, and ceftaroline. The selection of an appropriate agent depends on the site of infection, local susceptibility patterns, and patient-specific factors.
Quantitative Comparison of Treatment Outcomes
| Treatment Regimen | Infection Type | Clinical Success/Cure Rate | Microbiological Eradication Rate | Key Findings & Citations |
| This compound + Vancomycin | MRSA Bacteremia | Not explicitly stated, but associated with reduced microbiological failure. | Higher likelihood of eradication compared to vancomycin monotherapy. | Fewer bloodstream infections persisting ≥7 days.[1][2] |
| Vancomycin Monotherapy | MRSA Bacteremia | Baseline comparator. | Lower eradication rates compared to combination therapy. | High rates of microbiological failure have been reported. |
| Daptomycin | MRSA Bacteremia | - | - | Comparative data not detailed in provided search results. |
| Linezolid | MRSA Infections | - | - | Comparative data not detailed in provided search results. |
| Ceftaroline | MRSA Infections | - | - | Comparative data not detailed in provided search results. |
Note: This table summarizes available comparative data. Direct head-to-head trials of this compound-vancomycin versus all alternatives are limited.
In Vitro Synergism: Experimental Evidence
The clinical observations are supported by in vitro studies demonstrating a synergistic effect between this compound and vancomycin against MRSA.
| Study Type | MRSA Strains | Key Findings | Citations |
| Checkerboard Assay | Clinical Isolates | Synergy observed against a significant portion of MRSA isolates. | |
| Time-Kill Assays | Clinical Isolates | Synergistic killing demonstrated at clinically achievable concentrations of both drugs. | |
| Various In Vitro Models | VSSA, hVISA, VISA | Several β-lactams, including this compound, demonstrated synergistic activity with vancomycin. |
Experimental Protocols
In Vitro Synergy Testing
1. Checkerboard Assay:
This method is used to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.
-
Bacterial Strains and Growth Conditions: MRSA isolates are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The inoculum is prepared to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
Antibiotic Preparation: Stock solutions of this compound and vancomycin are prepared. Serial twofold dilutions of this compound are made along the x-axis of a 96-well plate, and serial dilutions of vancomycin are made along the y-axis.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4.
2. Time-Kill Assay:
This dynamic assay assesses the rate of bacterial killing over time.
-
Bacterial Inoculum: An exponential-phase culture of the MRSA isolate is diluted to a starting concentration of approximately 5 × 10^5 CFU/mL in CAMHB.
-
Antibiotic Concentrations: Clinically relevant concentrations of this compound and vancomycin, both alone and in combination, are added to the bacterial suspension.
-
Sampling and Plating: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar.
-
Data Analysis: Colony counts are performed after incubation. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Animal Models of MRSA Infection
Murine models are frequently used to evaluate the in vivo efficacy of antimicrobial agents.
1. Murine Bacteremia Model:
-
Infection: Mice are challenged with a sublethal inoculum of an MRSA strain via the intraperitoneal or intravenous route.
-
Treatment: At a specified time post-infection, treatment is initiated with this compound, vancomycin, the combination, or a control vehicle, administered via a relevant route (e.g., subcutaneous or intraperitoneal injection).
-
Outcome Measures: Key endpoints include bacterial burden in organs such as the kidneys and spleen, as well as survival rates over a defined period.
Mechanism of Synergy: A Signaling Pathway Perspective
The synergistic activity of this compound and vancomycin against MRSA is primarily attributed to their complementary actions on the bacterial cell wall. The proposed mechanism involves the interaction with penicillin-binding proteins (PBPs), particularly PBP2a, which is encoded by the mecA gene and is the key determinant of methicillin resistance in S. aureus.
While the exact signaling cascade is not fully elucidated, the prevailing hypothesis suggests that β-lactams like this compound can alter the staphylococcal cell wall, potentially increasing the accessibility of vancomycin to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors. This enhanced binding of vancomycin inhibits cell wall synthesis more effectively. Some studies also suggest that this interaction may be particularly effective against strains with reduced susceptibility to vancomycin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
